M3258
Description
inhibitor of the immunoproteasome subunit LMP7
Properties
IUPAC Name |
[(1R)-2-(1-benzofuran-3-yl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDLTYXNINJON-OYNZBZHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC1=COC2=CC=CC=C21)NC(=O)[C@@H]3C[C@H]4CC[C@@H]3O4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M3258: A Deep Dive into its Mechanism of Action in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of M3258, a novel, orally bioavailable, and highly selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7), in the context of multiple myeloma. This compound has demonstrated significant preclinical anti-tumor efficacy, positioning it as a promising therapeutic agent for this hematological malignancy.
Core Mechanism: Selective Inhibition of LMP7
This compound is a potent and reversible inhibitor of the LMP7 (also known as β5i or PSMB8) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, including multiple myeloma cells.[3][4][5] Its primary function is to degrade ubiquitinated proteins, a critical process for maintaining cellular homeostasis.[4][5]
Unlike pan-proteasome inhibitors that target multiple subunits of both the constitutive and immunoproteasome, this compound exhibits high selectivity for LMP7.[6] This specificity is attributed to the exploitation of structural differences in the P1 and P3 pockets of the proteasome subunits.[6] This targeted approach is hypothesized to reduce the toxicities associated with the inhibition of the constitutively expressed proteasome in healthy tissues.[6]
The inhibition of LMP7's chymotrypsin-like proteolytic activity by this compound blocks the ubiquitin-proteasome degradation pathway.[2] This leads to the accumulation of poly-ubiquitinated proteins within the myeloma cells, triggering a cascade of downstream events that ultimately lead to apoptosis.[1][2][3][4]
Signaling Pathways and Downstream Effects
The primary consequence of LMP7 inhibition by this compound is the induction of the Unfolded Protein Response (UPR).[2] The accumulation of misfolded and ubiquitinated proteins creates significant endoplasmic reticulum (ER) stress, activating the UPR signaling pathways. In multiple myeloma cells, which are professional secretory cells with high basal ER stress, this additional burden pushes the cells towards a terminal UPR and subsequent apoptosis.[7][8]
Key signaling events initiated by this compound include:
-
Induction of Pro-Apoptotic UPR Components: Treatment with proteasome inhibitors like this compound leads to the rapid activation of the pro-apoptotic arms of the UPR. This includes the induction of PERK (PKR-like endoplasmic reticulum kinase), the phosphorylation of eIF-2α (eukaryotic initiation factor 2 alpha), and the subsequent expression of the transcription factor ATF4 (Activating Transcription Factor 4).[7][8]
-
Upregulation of CHOP/GADD153: ATF4, in turn, transcriptionally upregulates the pro-apoptotic protein CHOP (C/EBP homologous protein), also known as GADD153 (Growth Arrest and DNA Damage-inducible gene 153).[7][8] CHOP plays a central role in mediating ER stress-induced apoptosis.
-
Activation of Caspases: The culmination of the terminal UPR is the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program.[1]
Below is a diagram illustrating the signaling pathway initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. M-3258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
M3258: A Technical Guide to the Discovery and Development of a Selective LMP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of M3258, a highly selective and orally bioavailable inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7 or β5i). This document details the preclinical data that propelled this compound into clinical investigation for hematological malignancies, with a focus on multiple myeloma.
Introduction: The Rationale for Selective LMP7 Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated target in cancer therapy. Pan-proteasome inhibitors have shown clinical efficacy but are associated with dose-limiting toxicities due to their non-selective inhibition of both the constitutive proteasome and the immunoproteasome. The immunoproteasome is predominantly expressed in hematopoietic cells, and its LMP7 subunit has been implicated in the pathogenesis of multiple myeloma.[1][2][3] This has driven the development of selective LMP7 inhibitors like this compound, with the hypothesis that targeted inhibition could offer an improved therapeutic window by maximizing anti-tumor activity while minimizing off-target toxicities.[4]
This compound is a covalent-reversible, potent, and orally bioavailable amido boronic acid that selectively targets the LMP7 subunit.[1][2][5] Preclinical studies have demonstrated its strong anti-tumor efficacy in multiple myeloma models, including those refractory to existing therapies.[4][6]
Discovery and Optimization
The discovery of this compound was the result of a structure-based drug design program aimed at identifying selective inhibitors of LMP7.[1][3] The process involved the optimization of novel amido boronic acids, exploiting structural differences between the proteasome subunits to achieve high potency and selectivity for LMP7.[1][3]
Mechanism of Action
This compound selectively binds to and inhibits the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[7] This inhibition leads to a disruption of protein homeostasis, resulting in the accumulation of poly-ubiquitinated proteins.[7] The subsequent proteotoxic stress triggers the Unfolded Protein Response (UPR) and ultimately leads to apoptosis in malignant cells.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| Human LMP7 (β5i) | Biochemical | 3.6 - 4.1 | [6][9] |
| Human β5c | Biochemical | 2519 | [6][9] |
| Human LMP2 (β1i) | Biochemical | >30,000 | [6] |
| Human MECL-1 (β2i) | Biochemical | >30,000 | [6] |
| Human β1c | Biochemical | >30,000 | [6] |
| Human β2c | Biochemical | >30,000 | [6] |
| LMP7 in MM.1S cells | Cellular | 2.2 - 3.4 | [9] |
| LMP7 in U266B1 cells | Cellular | - | [9] |
| LMP7 in human PBMCs | Cellular | 2 - 37 | [9] |
| LMP7 in rat PBMCs | Cellular | 2 - 37 | [9] |
| LMP7 in dog PBMCs | Cellular | 2 - 37 | [9] |
Table 2: Cellular Activity of this compound in MM.1S Multiple Myeloma Cells
| Parameter | Assay Type | EC50 (nM) | Reference(s) |
| Ubiquitinated Protein Accumulation | Cellular | 1980 | [9] |
| Apoptosis Induction (Caspase 3/7 Activity) | Cellular | 420 | [9] |
| Cell Viability Reduction | Cellular | 367 | [9] |
Table 3: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Outcome | Reference(s) |
| U266B1 Xenograft | 1 mg/kg, oral, daily | Significant tumor growth inhibition | [1] |
| MM.1S Xenograft | 10 mg/kg, oral, single dose | Significant suppression of LMP7 activity and induction of apoptosis | [1] |
| Multiple Myeloma Xenografts | 1 mg/kg and 10 mg/kg | Superior anti-tumor efficacy compared to bortezomib (B1684674) and ixazomib | [9] |
Detailed Experimental Protocols
Biochemical Proteasome Subunit Inhibition Assay[6]
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Objective: To determine the IC50 of this compound against purified human immunoproteasome and constitutive proteasome subunits.
-
Materials:
-
Purified human immunoproteasome and constitutive proteasome (Boston Biochem).
-
Fluorogenic peptide substrates for each subunit.
-
This compound and other inhibitors (bortezomib, carfilzomib, ixazomib).
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate purified proteasomes (0.25 nmol/L for immunoproteasome, 1.25 nmol/L for constitutive proteasome) with varying concentrations of this compound for 2 hours.
-
Initiate the reaction by adding the specific fluorogenic peptide substrate for each subunit.
-
Monitor the cleavage of the substrate by measuring the increase in fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition at each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular LMP7 Activity Assay[1][2]
-
Objective: To measure the inhibitory effect of this compound on LMP7 activity in living cells.
-
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266B1) or PBMCs.
-
This compound.
-
Lysis buffer containing a fluorogenic LMP7 substrate (e.g., (Ac-ANW)2R110).
-
96-well plates.
-
-
Procedure:
-
Seed cells (10,000 cells/well for cell lines, 20,000 cells/well for PBMCs) in 96-well plates.
-
Treat cells with various concentrations of this compound or DMSO for 2 hours.
-
Lyse the cells by adding the lysis buffer containing the LMP7 substrate.
-
Incubate for 1 hour at 37°C.
-
Measure fluorescence at an excitation of 485 nm and an emission of 535 nm.
-
Calculate IC50 values as described for the biochemical assay.
-
Cell Viability Assay[5]
-
Objective: To assess the effect of this compound on the viability of multiple myeloma cells.
-
Materials:
-
MM.1S cells.
-
This compound.
-
Resazurin (B115843) solution.
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96-well plates.
-
-
Procedure:
-
Seed 10,000 MM.1S cells per well in a 96-well plate.
-
The following day, add this compound at various concentrations.
-
Incubate for 72 hours.
-
Add 10 µL of resazurin solution to each well and incubate for an additional 3 hours.
-
Measure fluorescence with an excitation of 531 nm and an emission of 590 nm.
-
Calculate the IC50 value based on the reduction in cell viability compared to DMSO-treated cells.
-
Apoptosis Assay (Caspase 3/7 Activity)[1][5]
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
MM.1S cells.
-
This compound.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
White-walled 96-well plates.
-
-
Procedure:
-
Seed MM.1S cells in white-walled 96-well plates.
-
Treat cells with this compound for 72 hours.
-
Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value for caspase 3/7 activation.
-
In Vivo Xenograft Studies[1]
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Objective: To evaluate the anti-tumor efficacy of this compound in a multiple myeloma xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
U266B1 or MM.1S multiple myeloma cells.
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This compound formulated for oral administration.
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Vehicle control.
-
-
Procedure:
-
Subcutaneously implant U266B1 or MM.1S cells into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at the specified doses and schedule (e.g., daily).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (LMP7 activity, ubiquitinated protein levels, caspase 3/7 activity).
-
Calculate tumor growth inhibition.
-
Clinical Development
Based on its robust preclinical data package, demonstrating strong anti-tumor activity and a favorable safety profile, this compound has advanced into a Phase I clinical trial for patients with relapsed/refractory multiple myeloma (NCT04075721).[1][6]
Conclusion
This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 that has demonstrated significant preclinical anti-tumor activity in multiple myeloma models. Its targeted mechanism of action offers the potential for an improved therapeutic index compared to non-selective proteasome inhibitors. The ongoing clinical development of this compound will further elucidate its therapeutic potential in treating hematological malignancies.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGFβ/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. researchgate.net [researchgate.net]
- 9. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
M3258: A Technical Guide to a Selective LMP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
M3258 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8).[1][2][3] Its reversible and specific mechanism of action presents a promising therapeutic strategy, particularly in hematological malignancies like multiple myeloma, by targeting cellular protein homeostasis with greater precision than pan-proteasome inhibitors.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is an amido boronic acid derivative.[5] The boronic acid moiety is crucial for its reversible covalent interaction with the active site of the LMP7 subunit.[4]
| Property | Value | Reference |
| Chemical Name | B-[(1R)-2-(3-benzofuranyl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]hept-2-ylcarbonyl]amino]ethyl]-boronic acid | [6] |
| Molecular Formula | C17H20BNO5 | [6] |
| Molecular Weight | 329.16 g/mol | [1][7] |
| CAS Number | 2285330-15-4 | [1][2][6] |
| Appearance | White to off-white solid | [1] |
| SMILES | OB(O)--INVALID-LINK--([H])O[C@@]2([H])C1)=O">C@@HCC3=COC4=CC=CC=C34 | [6] |
| InChI Key | RFQDLTYXNINJON-OYNZBZHQSA-N | [6] |
| Solubility | Soluble in DMSO (30 mg/ml) | [6] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [6] |
Mechanism of Action
The ubiquitin-proteasome system is a critical pathway for protein degradation, maintaining cellular homeostasis. The immunoproteasome is a specific form of the proteasome predominantly expressed in hematopoietic cells.[2][5] this compound selectively inhibits the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[2] This inhibition leads to a disruption of the degradation of poly-ubiquitinated proteins, causing an accumulation of these proteins within the cell.[2] The resulting proteotoxic stress triggers the unfolded protein response (UPR) and ultimately induces apoptosis in cancer cells, particularly those dependent on immunoproteasome function like multiple myeloma cells.[1][2]
Preclinical Pharmacology
Potency and Selectivity
This compound demonstrates high potency against the LMP7 subunit with impressive selectivity over other proteasome subunits.[1]
| Target | IC50 (nM) | Reference |
| Human LMP7 (β5i) | 3.6 - 4.1 | [1] |
| Human β5c | 2519 | [1] |
| Human LMP2 (β1i) | >10,000 | [8] |
| Human MECL-1 (β2i) | >30,000 | |
| Human β1c | >10,000 | [8] |
| Human β2c | >10,000 | [8] |
Cellular Activity
In cellular assays, this compound effectively inhibits LMP7 and induces downstream effects in multiple myeloma and triple-negative breast cancer (TNBC) cell lines.
| Cell Line | Assay | EC50 / IC50 (nM) | Reference |
| MM.1S | Cellular LMP7 Inhibition | 3.4 | [1] |
| MM.1S | Ubiquitinated Protein Accumulation | 1980 | [1] |
| MM.1S | Caspase 3/7 Activity (Apoptosis) | 420 | [1] |
| MM.1S | Cell Viability | 367 | [1] |
| U266B1 | Cellular LMP7 Inhibition | Potent Inhibition | [1] |
| BCX-010 (TNBC) | LMP7 Proteolytic Activity | 20 | |
| SUM-149 PT (TNBC) | LMP7 Proteolytic Activity | 210 | |
| FC-IBC02 (TNBC) | LMP7 Proteolytic Activity | 1210 | |
| HCC1187 (TNBC) | LMP7 Proteolytic Activity | 10 |
In Vivo Efficacy
This compound has shown significant anti-tumor efficacy in various xenograft models of multiple myeloma and has been observed to modulate the tumor microenvironment in a model of TNBC.[1] It has demonstrated superior or comparable efficacy to the pan-proteasome inhibitors bortezomib (B1684674) and ixazomib (B1672701) in certain models.[3]
Experimental Protocols
Proteasome Subunit Inhibition Assay (Cell-Free)
This assay assesses the direct inhibitory activity of this compound on purified proteasome subunits.
Methodology:
-
Purified human immunoproteasome (e.g., 0.25 nmol/L) or constitutive proteasome (e.g., 1.25 nmol/L) is pre-incubated with varying concentrations of this compound (typically diluted in DMSO) in an appropriate buffer (e.g., 20 mmol/L Tris pH 7.5, 0.03% SDS, 1 mmol/L EDTA) for 2 hours at 25°C.
-
A fluorogenic peptide substrate specific for the subunit being assayed is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is determined, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular LMP7 Activity Assay
This assay measures the inhibition of LMP7 activity within intact cells.
Methodology:
-
Human multiple myeloma cells (e.g., MM.1S) are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations for a specified time (e.g., 2 hours).
-
A cell-permeable substrate that becomes fluorescent upon cleavage by LMP7 is added to the cells.
-
The fluorescence is measured, and IC50 values are determined.
Caspase 3/7 Activity Assay (Apoptosis)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. M-3258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
M3258 immunoproteasome versus constitutive proteasome selectivity
An In-depth Technical Guide to the Selectivity of M3258 for the Immunoproteasome over the Constitutive Proteasome
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein homeostasis by degrading damaged or unneeded ubiquitinated proteins.[1][2] Central to this system are proteasomes, large multi-subunit protease complexes.[1] Two major forms of the proteasome exist: the constitutive proteasome, which is expressed in most tissues, and the immunoproteasome, an inducible isoform predominantly found in hematopoietic cells.[1][3] The catalytic core of these complexes contains three active subunits. In the constitutive proteasome, these are β1 (β1c/PSMB6), β2 (β2c/PSMB7), and β5 (β5c/PSMB5). In the immunoproteasome, these are replaced by LMP2 (β1i/PSMB9), MECL-1 (β2i/PSMB10), and LMP7 (β5i/PSMB8), respectively.
This differential expression and subunit composition make the immunoproteasome an attractive therapeutic target, particularly in hematological malignancies like multiple myeloma, where its inhibition can be effective while potentially mitigating toxicities associated with broader, nonselective proteasome inhibition. This compound is an orally bioavailable, potent, reversible, and highly selective inhibitor of the LMP7 (β5i) subunit of the immunoproteasome. This document provides a detailed technical overview of this compound's selectivity profile, the experimental methods used for its determination, and its mechanism of action.
This compound Selectivity Profile
This compound was engineered to exploit structural differences between the proteasome subunits, culminating in a compound that demonstrates exquisite selectivity for the LMP7 (β5i) subunit of the immunoproteasome. Its inhibitory activity is significantly higher against LMP7 compared to any other catalytic subunit of either the immunoproteasome or the constitutive proteasome.
Quantitative Inhibitory Activity
The selectivity of this compound has been quantified using biochemical cell-free assays, with the results summarized in the table below. The data clearly illustrates the potent and specific inhibition of LMP7.
| Proteasome Type | Subunit | This compound IC50 (nmol/L) | Selectivity vs. LMP7 |
| Immunoproteasome | LMP7 (β5i) | 4.1 | - |
| LMP2 (β1i) | >30,000 | >7300-fold | |
| MECL-1 (β2i) | >30,000 | >7300-fold | |
| Constitutive Proteasome | β5 (β5c) | 2,519 | ~614-fold |
| β1 (β1c) | >30,000 | >7300-fold | |
| β2 (β2c) | >30,000 | >7300-fold | |
| Data sourced from cell-free peptide cleavage assays. |
In cellular assays using human multiple myeloma cell lines (MM.1S), this compound also demonstrated high potency against LMP7 with an IC50 of 2.2 nM.
Mechanism of Action
This compound functions as a reversible inhibitor that specifically targets the chymotrypsin-like proteolytic activity of the LMP7 subunit. By binding to the catalytic site of LMP7, this compound blocks the degradation of poly-ubiquitinated proteins. This disruption of the UPS leads to an accumulation of these proteins, inducing the unfolded protein response (UPR) and ultimately triggering apoptosis (programmed cell death) in tumor cells. This selective action in immunoproteasome-rich cancer cells, such as those in multiple myeloma, accounts for its potent antitumor efficacy.
Caption: this compound selectively inhibits the LMP7 subunit, leading to apoptosis.
Experimental Protocols
The determination of this compound's selectivity relies on precise and validated biochemical assays.
Cell-Free Proteasome Subunit Inhibition Assay
This assay directly measures the inhibitory activity of this compound against each purified human proteasome subunit.
Objective: To determine the IC50 value of this compound for each of the six catalytic subunits of the immunoproteasome and constitutive proteasome.
Methodology:
-
Preparation: Purified human immunoproteasomes (0.25 nmol/L) or constitutive proteasomes (1.25 nmol/L) are used.
-
Incubation: The purified proteasomes are pre-incubated with varying concentrations of this compound for a set period (e.g., 2 hours) to allow for binding.
-
Substrate Addition: A specific fluorogenic peptide substrate, corresponding to the activity of the subunit being tested (e.g., a chymotrypsin-like substrate for LMP7 and β5), is added to the mixture.
-
Activity Measurement: The cleavage of the substrate by the active proteasome subunit releases a fluorescent signal, which is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition at each this compound concentration is determined relative to a control (e.g., DMSO). IC50 values are then calculated by fitting the data to a dose-response curve.
Caption: Workflow for cell-free enzymatic assay to determine IC50 values.
Preclinical Efficacy and Clinical Development
The high selectivity of this compound translates into significant antitumor efficacy in preclinical models. In multiple myeloma xenograft models, this compound treatment led to prolonged suppression of tumor LMP7 activity, an accumulation of ubiquitinated proteins, and the induction of apoptosis. Notably, this compound demonstrated superior antitumor efficacy in certain multiple myeloma and mantle cell lymphoma models when compared to nonselective proteasome inhibitors like bortezomib (B1684674) and ixazomib.
This strong, differentiated preclinical profile and favorable safety data supported the initiation of a Phase I clinical trial in patients with relapsed/refractory multiple myeloma (NCT04075721).
Caption: this compound selectively targets the LMP7 subunit of the immunoproteasome.
Conclusion
This compound is a highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i). Quantitative biochemical assays demonstrate a selectivity of over 600-fold for LMP7 compared to its constitutive counterpart, β5c, and over 7,000-fold against all other catalytic subunits. This exquisite selectivity allows for potent, targeted inhibition of the ubiquitin-proteasome pathway in hematopoietic cancer cells, leading to significant antitumor activity. The preclinical profile of this compound highlights the therapeutic potential of selectively targeting the immunoproteasome to improve efficacy and potentially offer a better safety profile compared to nonselective proteasome inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Optimization and Discovery of this compound, a Specific Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of M3258: An In-Depth Technical Guide for Researchers
Executive Summary: M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7/β5i), a proteolytic subunit of the immunoproteasome. The immunoproteasome is predominantly expressed in hematolymphoid cells, making it an attractive therapeutic target in hematological malignancies like multiple myeloma. Preclinical studies have demonstrated that this compound effectively suppresses LMP7 activity, leading to the accumulation of ubiquitinated proteins, induction of apoptosis, and potent antitumor efficacy in various in vitro and in vivo models of multiple myeloma. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, selectivity, cellular effects, pharmacokinetic profile, and in vivo efficacy, intended for researchers and drug development professionals.
Mechanism of Action and Selectivity
This compound exerts its therapeutic effect through the selective inhibition of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1] This inhibition blocks the degradation of ubiquitinated proteins, leading to proteotoxic stress and the induction of the unfolded protein response (UPR), ultimately resulting in tumor cell apoptosis.[1]
Biochemical Potency and Selectivity
This compound demonstrates high potency against human LMP7 with a mean IC50 value of 4.1 nM in cell-free peptide cleavage assays.[2] It exhibits significant selectivity for LMP7 over other proteasomal subunits, including the constitutive proteasome subunit β5, for which it has a mean IC50 of 2,519 nM, representing a greater than 600-fold selectivity.[2]
| Target Subunit | This compound IC50 (nM) | Bortezomib IC50 (nM) | Carfilzomib IC50 (nM) | Ixazomib IC50 (nM) |
| Immunoproteasome | ||||
| LMP7 (β5i) | 4.1 ± 2.4 | 3.0 ± 1.1 | 2.3 ± 1.0 | 5.5 ± 2.3 |
| LMP2 (β1i) | >30,000 | 18 ± 10 | 451 ± 380 | 28 ± 22 |
| MECL-1 (β2i) | >30,000 | 13,358 ± 5,331 | 46 ± 19 | >30,000 |
| Constitutive Proteasome | ||||
| β5 | 2,519 ± 1,192 | 0.9 ± 0.3 | 3.3 ± 1.1 | 3.3 ± 3.0 |
| β1 | >30,000 | 1.6 ± 1.8 | 41 ± 17 | 0.9 ± 0.2 |
| β2 | >30,000 | 1,653 ± 482 | 15 ± 7.0 | 5,469 ± 1,095 |
Data presented as mean ± SD. Data sourced from Sanderson et al., Mol Cancer Ther, 2021.[2]
Signaling Pathway
The selective inhibition of LMP7 by this compound initiates a cascade of events within the multiple myeloma cell, leading to its death.
In Vitro Cellular Activity
This compound demonstrates potent cellular activity in human multiple myeloma cell lines, consistent with its biochemical profile.
| Cell Line | Assay | Parameter | Value (nM) |
| MM.1S | LMP7 Activity | IC50 | 2.2 |
| U266B1 | LMP7 Activity | IC50 | 3.4 |
| RPMI 8226 | LMP7 Activity | IC50 | 4.4 |
| MM.1S | Ubiquitinated Protein Accumulation | EC50 | 1,980 |
| MM.1S | Caspase 3/7 Activity (Apoptosis) | EC50 | 420 |
| MM.1S | Cell Viability | IC50 | 367 |
Data sourced from Sanderson et al., Mol Cancer Ther, 2021 and MedchemExpress product page.[2][3]
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in several preclinical species. The compound is orally bioavailable.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Mouse | 1 | PO | ~100 | ~1 | ~300 |
| Mouse | 10 | PO | ~1,000 | ~1 | ~4,000 |
| Rat | 10 | PO | - | - | - |
| Dog | - | - | - | - | - |
| Monkey | - | - | - | - | - |
Pharmacokinetic parameters are estimated from graphical data in Sanderson et al., Mol Cancer Ther, 2021 and Lignet et al., J Pharmacol Exp Ther, 2022.[2][4] A comprehensive table with more precise values and additional species is pending full publication of the raw data.
In Vivo Efficacy
This compound has demonstrated significant antitumor activity in various preclinical models of multiple myeloma.
Subcutaneous Xenograft Models
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Outcome |
| U266B1 | This compound (1 mg/kg, PO) | Once Daily | >100 | Sustained Regression |
| MM.1S | This compound (10 mg/kg, PO) | Once Daily | >100 | Sustained Regression |
| OPM-2 | This compound | - | - | Superior to Bortezomib and Ixazomib |
| Granta-519 (MCL) | This compound | - | - | Superior to Bortezomib and Ixazomib |
Data sourced from Sanderson et al., Mol Cancer Ther, 2021.[2][5]
In Vivo Pharmacodynamics
A single oral dose of this compound (10 mg/kg) in mice bearing MM.1S xenografts resulted in significant and prolonged suppression of tumor LMP7 activity, accumulation of ubiquitinated proteins, and induction of apoptosis, with effects observed as early as 4 hours post-dose.[2]
Experimental Protocols
Cell-Free Proteasome Activity Assay
This assay determines the direct inhibitory activity of this compound on isolated proteasome subunits.
Methodology:
-
Purified human immunoproteasome and constitutive proteasome subunits are used.
-
Serial dilutions of this compound are prepared in assay buffer.
-
The enzyme and inhibitor are incubated together in a 384-well plate.
-
A subunit-specific fluorogenic peptide substrate is added to initiate the reaction (e.g., Ac-ANW-AMC for LMP7).
-
The increase in fluorescence, corresponding to substrate cleavage, is measured over time using a plate reader.
-
IC50 values are calculated from the dose-response curves.
Cellular LMP7 Activity Assay
This assay measures the ability of this compound to inhibit LMP7 within intact cells.
Methodology:
-
Human multiple myeloma cell lines (e.g., MM.1S, U266B1) are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound for 2 hours.
-
A cell-permeable fluorogenic substrate, (Ac-ANW)2R110, which is reported to be cleaved by LMP7, is added to the cells.[2]
-
After incubation, cell lysis buffer is added, and the fluorescence is measured to determine the extent of substrate cleavage.
-
IC50 values are determined from the resulting dose-response curves.
Western Blot for Ubiquitinated Proteins
This method is used to assess the downstream consequence of proteasome inhibition.
Methodology:
-
MM.1S cells are treated with this compound for 6 hours.
-
Cells are lysed using a suitable buffer (e.g., RIPA) containing protease and deubiquitinase inhibitors.[2]
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for ubiquitin.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.
In Vivo Xenograft Studies
Methodology:
-
Female immunodeficient mice (e.g., H2d Rag2) are used.
-
Human multiple myeloma cells (e.g., 5-10 x 10^6 U266B1 or MM.1S cells) are implanted subcutaneously.
-
When tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups.
-
This compound is formulated for oral gavage and administered according to the specified dosing schedule (e.g., once daily).
-
Tumor volume and body weight are monitored regularly.
-
For pharmacodynamic studies, tumors are harvested at various time points after dosing for analysis of LMP7 activity, ubiquitinated protein levels, and apoptosis markers.[2]
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for multiple myeloma. Its high potency and selectivity for LMP7 translate into significant anti-tumor activity in preclinical models, including those resistant to other proteasome inhibitors.[5] The oral bioavailability of this compound provides a convenient route of administration. These promising preclinical findings have led to the initiation of a Phase I clinical study in patients with multiple myeloma.[2]
References
- 1. Translational PK/PD Modeling of Tumor Growth Inhibition and Target Inhibition to Support Dose Range Selection of the LMP7 Inhibitor this compound in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Pharmacokinetics in the Göttingen Minipig with Reference Human Drugs: An In Vitro and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
M3258: A Selective Immunoproteasome Inhibitor and its Role in the Induction of the Unfolded Protein Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
M3258 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1] By targeting LMP7, this compound disrupts the degradation of poly-ubiquitylated proteins, leading to their accumulation and the induction of proteotoxic stress within the cell.[2] This cellular stress triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR), which ultimately culminates in programmed cell death (apoptosis) in malignant cells, particularly those of hematological origin like multiple myeloma and acute lymphoblastic leukemia.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in UPR induction, and detailed experimental protocols for its characterization.
Introduction: The Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this stress, cells activate the Unfolded Protein Response (UPR), a complex signaling network that aims to restore proteostasis. The UPR is orchestrated by three main ER-resident transmembrane proteins:
-
Inositol-requiring enzyme 1 (IRE1): Possesses both kinase and endoribonuclease activity. Upon activation, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
-
PKR-like ER kinase (PERK): A serine/threonine kinase that, upon activation, phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.
-
Activating transcription factor 6 (ATF6): A type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The released cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus to activate the transcription of ER chaperones and other UPR target genes.
Sustained or overwhelming ER stress, however, can shift the UPR from a pro-survival to a pro-apoptotic response, making it a compelling target for cancer therapy.
This compound: Mechanism of Action and UPR Induction
This compound is a covalent-reversible inhibitor of the LMP7 subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its primary function is the degradation of ubiquitinated proteins, playing a crucial role in protein homeostasis and the generation of peptides for antigen presentation.
By selectively inhibiting the chymotrypsin-like activity of LMP7, this compound blocks the degradation of defective and regulatory proteins.[2] This leads to a buildup of poly-ubiquitylated proteins, inducing significant proteotoxic stress. This accumulation of unfolded proteins directly triggers the activation of the UPR signaling pathways. While direct experimental evidence detailing the specific activation of each UPR branch by this compound is not yet extensively published, the known consequences of proteasome inhibition strongly suggest the involvement of all three sensors:
-
PERK Pathway Activation: The accumulation of unfolded proteins is a potent activator of PERK. It is highly probable that this compound treatment leads to the autophosphorylation of PERK and subsequent phosphorylation of eIF2α, resulting in the downstream expression of ATF4 and its pro-apoptotic target, CHOP (C/EBP homologous protein).
-
IRE1 Pathway Activation: The presence of unfolded proteins in the ER lumen is the canonical trigger for IRE1 oligomerization and activation. Therefore, this compound-induced proteotoxic stress is expected to lead to the IRE1-mediated splicing of XBP1 mRNA, generating the active XBP1s transcription factor.
-
ATF6 Pathway Activation: The dissociation of the ER chaperone BiP/GRP78 from ATF6, a consequence of the high load of unfolded proteins, would lead to its translocation to the Golgi and subsequent cleavage to its active form.
The sustained activation of these UPR pathways, particularly the pro-apoptotic arms involving CHOP and potentially other effectors, is a key mechanism through which this compound induces apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: this compound inhibits the LMP7 subunit of the immunoproteasome, leading to UPR induction and apoptosis.
Quantitative Data
The following tables summarize the in vitro activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against Proteasome Subunits
| Proteasome Subunit | Mean IC50 (nM) |
| Immunoproteasome | |
| LMP7 (β5i) | 4.1 |
| LMP2 (β1i) | >30,000 |
| MECL-1 (β2i) | >30,000 |
| Constitutive Proteasome | |
| β5 | 2,519 |
| β1 | >30,000 |
| β2 | >30,000 |
Data compiled from Sanderson et al., Mol Cancer Ther, 2021.[2]
Table 2: In Vitro Cellular Activity of this compound in MM.1S Multiple Myeloma Cells
| Assay | Parameter | Value (nM) |
| LMP7 Activity Inhibition | IC50 | 3.4 |
| Ubiquitinated Protein Accumulation | EC50 | 1,980 |
| Caspase 3/7 Activity (Apoptosis) | EC50 | 420 |
| Cell Viability | IC50 | 367 |
Data compiled from Sanderson et al., Mol Cancer Ther, 2021.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Cell-Free Proteasome Subunit Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human immunoproteasome and constitutive proteasome subunits.
Materials:
-
Purified human immunoproteasomes and constitutive proteasomes.
-
This compound and other proteasome inhibitors (e.g., bortezomib, carfilzomib, ixazomib).
-
Fluorogenic peptide substrates specific for each proteasome subunit.
-
Assay buffer: 20 mM Tris pH 7.5, 0.03% SDS, 1 mM EDTA.
-
384-well assay plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, pre-incubate the purified proteasomes (0.25 nM immunoproteasome or 1.25 nM constitutive proteasome) with the diluted this compound (50 nL) for 2 hours at 25°C in assay buffer.
-
Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate.
-
Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular LMP7 Activity Assay
Objective: To measure the inhibition of LMP7 activity by this compound in intact cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S).
-
This compound.
-
Cell culture medium and supplements.
-
96-well plates.
-
Lysis buffer.
-
LMP7-specific fluorogenic substrate.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and measure the protein concentration of the lysates.
-
Add the LMP7-specific fluorogenic substrate to the cell lysates.
-
Measure the fluorescence over time to determine the rate of substrate cleavage.
-
Normalize the activity to the protein concentration.
-
Calculate the IC50 value as described for the cell-free assay.
Western Blot for UPR Markers (General Protocol)
Objective: To detect the activation of UPR signaling pathways by analyzing the phosphorylation of PERK and eIF2α, and the expression of ATF4 and CHOP.
Materials:
-
Cancer cell lines.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
RT-PCR for XBP1 Splicing
Objective: To detect the IRE1-mediated splicing of XBP1 mRNA.
Materials:
-
Cancer cell lines.
-
This compound.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
PCR primers flanking the 26-nucleotide intron of XBP1 mRNA.
-
Taq polymerase and PCR reagents.
-
Agarose (B213101) gel and electrophoresis apparatus.
-
Gel imaging system.
Procedure:
-
Treat cells with this compound for various time points.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using primers that flank the XBP1 splice site.
-
Separate the PCR products on an agarose gel.
-
Visualize the bands corresponding to the unspliced (uXBP1) and spliced (sXBP1) forms of XBP1 mRNA. The spliced form will be 26 base pairs smaller.
Cell Viability Assay (Resazurin-based)
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines.
-
This compound.
-
96-well plates.
-
Resazurin (B115843) sodium salt solution.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate.
-
The following day, add serial dilutions of this compound to the wells.
-
Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
Add resazurin solution to each well and incubate for a further 3 hours.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value.
Apoptosis Assay (Caspase-Glo 3/7)
Objective: To measure the induction of apoptosis by this compound through the activity of caspases 3 and 7.
Materials:
-
Cancer cell lines.
-
This compound.
-
96-well plates.
-
Caspase-Glo 3/7 Assay System.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 72 hours).
-
Add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of caspase activity relative to untreated controls.
-
Determine the EC50 value.
Visualizations
Experimental Workflow: Western Blot for UPR Markers
Caption: Workflow for assessing UPR marker proteins by Western blotting.
Logical Relationship: UPR Signaling Branches
Caption: The three main signaling branches of the Unfolded Protein Response.
Conclusion
This compound represents a promising therapeutic agent that leverages the dependency of certain cancer cells on the immunoproteasome for survival. Its high selectivity for the LMP7 subunit leads to the accumulation of ubiquitinated proteins, thereby inducing proteotoxic stress and activating the Unfolded Protein Response. The sustained activation of the UPR, particularly its pro-apoptotic pathways, is a key mechanism driving the anti-tumor efficacy of this compound. Further research is warranted to elucidate the precise dynamics of UPR signaling in response to this compound and to identify potential biomarkers for patient stratification. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working with this compound and other agents targeting the proteostasis network in cancer.
References
In-Depth Technical Guide to the Pharmacokinetics of Oral M3258
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of M3258, a potent and selective oral inhibitor of the immunoproteasome subunit LMP7. This compound has been investigated for the treatment of multiple myeloma. This document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
Core Pharmacokinetic Properties of this compound
This compound is an orally bioavailable, reversible inhibitor of the large multifunctional peptidase 7 (LMP7, β5i, PSMB8), a key component of the immunoproteasome.[1][2] Its selective inhibition of LMP7 leads to the accumulation of poly-ubiquitylated proteins, inducing the unfolded protein response (UPR) and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated its strong anti-tumor efficacy in various multiple myeloma models.[2][3]
Preclinical Pharmacokinetic Parameters
A summary of the key pharmacokinetic (PK) parameters of this compound in various preclinical species following oral administration is presented below. These data were crucial in predicting the human PK profile and guiding dose selection for clinical trials.[4]
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Mouse | 1 | ~100 | ~1 | ~300 | Not explicitly stated |
| Mouse | 10 | ~1000 | ~2 | ~6,800-18,300 | Not explicitly stated |
| Rat | Not specified | Not specified | Not specified | Not specified | Not specified |
| Dog | Not specified | Not specified | Not specified | Not specified | Not specified |
| Monkey | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: The efficacious AUC range in xenograft models was calculated to be 6.8 to 18.3 µg·h/mL (equivalent to 6,800-18,300 ng·h/mL).[5] Cmax and Tmax values for mice are estimated from graphical data presented in Sanderson et al., 2021. Specific PK parameters for rat, dog, and monkey were used for translational modeling but are not publicly available in detail.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of our understanding of this compound's pharmacokinetics are outlined below.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of oral this compound in multiple myeloma xenograft models.
Animal Models:
-
Female H2d Rag2 mice were used for xenograft studies.
-
Human multiple myeloma cell lines, including U266B1 and MM.1S, were used to establish subcutaneous tumors.
Dosing and Administration:
-
This compound was administered orally (p.o.) once daily (QD), once every two days (Q2D), or twice weekly (BIW).
-
Dose levels in mice ranged from 0.1 mg/kg to 30 mg/kg.
-
The vehicle used for this compound administration was a suspension in 0.25% methylcellulose (B11928114) and 0.25% Tween 20.
Pharmacokinetic Analysis:
-
Blood samples were collected at various time points post-dose to determine the plasma concentration of this compound.
-
The analytical method for quantifying this compound in plasma is not explicitly detailed in the available literature.
Pharmacodynamic Analysis:
-
Tumor tissues were collected to assess the inhibition of LMP7 activity.
-
Levels of ubiquitinated proteins and caspase 3/7 activity (as a marker of apoptosis) were also measured in tumor lysates.
In Vitro Cellular Assays
Objective: To determine the cellular potency and mechanism of action of this compound.
Cell Lines:
-
Human multiple myeloma cell lines MM.1S and U266B1.
-
Peripheral blood mononuclear cells (PBMCs) from humans, rats, and dogs.
Assays:
-
LMP7 Inhibition: Cellular LMP7 activity was assessed to determine the IC50 of this compound.
-
Ubiquitinated Protein Accumulation: The accumulation of ubiquitinated proteins was measured to confirm the inhibition of the proteasome pathway. The EC50 for this effect in MM.1S cells was 1980 nM.[2]
-
Apoptosis Induction: Caspase 3/7 activity was measured to quantify the induction of apoptosis. The EC50 for apoptosis induction in MM.1S cells was 420 nM.[2][3]
-
Cell Viability: The effect of this compound on cell viability was determined, with an IC50 of 367 nM in MM.1S cells.[2]
Visualizing Key Pathways and Workflows
This compound Mechanism of Action: LMP7 Inhibition and Induction of Apoptosis
Caption: this compound inhibits LMP7, leading to the accumulation of ubiquitinated proteins, induction of the UPR, and ultimately apoptosis.
Unfolded Protein Response (UPR) Signaling Pathway
Caption: The Unfolded Protein Response is mediated by three main signaling pathways: PERK, IRE1, and ATF6.
Experimental Workflow for Preclinical Xenograft Studies
Caption: Workflow for evaluating the pharmacokinetics, pharmacodynamics, and efficacy of this compound in mouse xenograft models.
Conclusion
The preclinical data for oral this compound demonstrate its potential as a selective LMP7 inhibitor with favorable pharmacokinetic properties that support oral administration. The comprehensive in vitro and in vivo studies have provided a solid foundation for understanding its mechanism of action and anti-tumor activity. While the Phase I clinical trial was terminated early, the preclinical findings remain valuable for the broader field of immunoproteasome inhibition in oncology. This technical guide serves as a consolidated resource for researchers and drug developers interested in the continued exploration of this compound and similar targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Functional and Mechanistic Roles of Immunoproteasome Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Molecular Targets of M3258 Downstream of LMP7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
M3258 is a potent, selective, and orally bioavailable inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8). By targeting LMP7, this compound disrupts protein homeostasis in cancer cells, particularly those of hematological origin, leading to proteotoxic stress, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis. Furthermore, this compound modulates the tumor microenvironment, enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the known molecular targets of this compound downstream of LMP7, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.
Core Mechanism of Action: LMP7 Inhibition and Its Immediate Consequences
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its catalytic activity is crucial for the degradation of ubiquitinated proteins, a process essential for maintaining cellular protein quality control and for the generation of peptides for antigen presentation. This compound selectively inhibits the chymotrypsin-like activity of the LMP7 subunit.
The direct consequence of LMP7 inhibition by this compound is the accumulation of poly-ubiquitinated proteins within the cell. This disruption of proteostasis triggers a cellular stress response, initiating a cascade of downstream signaling events that ultimately determine the fate of the cancer cell.
Quantitative Data on this compound Activity
| Parameter | Cell Line / Condition | Value | Reference |
| Biochemical IC50 (LMP7) | Purified Human Immunoproteasome | 3.6 nM - 4.1 nM | |
| Cellular IC50 (LMP7 activity) | MM.1S Multiple Myeloma Cells | 2.2 nM - 3.4 nM | |
| U266B1 Multiple Myeloma Cells | Potent inhibition (IC50 in nM range) | ||
| TNBC/IBC Cell Lines (BCX-010, HCC1187) | 0.01 - 0.02 µM | ||
| EC50 (Ubiquitinated Protein Accumulation) | MM.1S Multiple Myeloma Cells | 1980 nM | |
| EC50 (Caspase 3/7 Activity) | MM.1S Multiple Myeloma Cells | 420 nM | |
| IC50 (Cell Viability) | MM.1S Multiple Myeloma Cells | 367 nM |
Key Downstream Signaling Pathways and Molecular Targets
The accumulation of ubiquitinated proteins induced by this compound initiates several interconnected signaling pathways that culminate in anti-tumor effects.
The Unfolded Protein Response (UPR) and Induction of Apoptosis
The primary consequence of this compound-induced proteotoxic stress is the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response that is activated when misfolded proteins accumulate in the endoplasmic reticulum (ER). In multiple myeloma cells, which are professional secretory cells with a high basal level of ER stress, the UPR is a critical survival pathway. This compound pushes this stress beyond a tolerable threshold, converting the UPR from a pro-survival to a pro-apoptotic signal.
While the specific activation of each UPR sensor (PERK, IRE1, and ATF6) by this compound has not been fully detailed in the available literature, the general mechanism in multiple myeloma involves the activation of these pathways in response to ER stress. Knockdown of individual UPR sensors has been shown to induce cell death in multiple myeloma cells, suggesting that this compound's disruption of the UPR is a key mechanism of its anti-cancer activity.
The pro-apoptotic signaling downstream of the UPR converges on the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins. While the specific Bcl-2 family members modulated by this compound are not yet fully elucidated, this family of proteins controls the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, leads to the activation of the caspase cascade. This compound has been shown to induce the activity of caspase-3 and caspase-7, the executioner caspases of apoptosis.
Initial In Vitro Efficacy of M3258: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies on the efficacy of M3258, a potent and selective inhibitor of the immunoproteasome subunit LMP7. The document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Quantitative Efficacy Data
The in vitro efficacy of this compound has been evaluated across various cancer cell lines, primarily focusing on its ability to inhibit the enzymatic activity of its target, LMP7, and its subsequent effects on cell viability and apoptosis.
Table 1: Inhibition of LMP7 Proteolytic Activity by this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| BCX-010 | Triple-Negative Breast Cancer (TNBC) | 0.02 |
| HCC1187 | Triple-Negative Breast Cancer (TNBC) | 0.01 |
| SUM-149 PT | Inflammatory Breast Cancer (IBC) / TNBC | 0.21 |
| FC-IBC02 | Inflammatory Breast Cancer (IBC) | 1.21 |
| MM.1S | Multiple Myeloma | 0.0022 |
| U266B1 | Multiple Myeloma | - |
| Human, Rat, and Dog PBMCs | Peripheral Blood Mononuclear Cells | 0.002-0.037 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the LMP7 proteolytic activity.[1][2]
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Cancer Type | Viability IC₅₀ (µM) | Apoptosis EC₅₀ (nM) | Notes |
| BCX-010 | Triple-Negative Breast Cancer | > 1 | - | IFNγ pre-stimulation increased potency 11.9-fold. |
| SUM-149 PT | Inflammatory Breast Cancer/TNBC | > 1 | - | IFNγ pre-stimulation increased potency 3.4-fold. |
| HCC1187 | Triple-Negative Breast Cancer | > 1 | - | - |
| MM.1S | Multiple Myeloma | 0.367 | 420 | This compound induced a >4-fold accumulation of ubiquitinated proteins (EC₅₀ = 1980 nM). |
IC₅₀ values for viability represent the concentration of this compound that reduces cell viability by 50%. EC₅₀ values for apoptosis represent the concentration that induces 50% of the maximal apoptotic response.[2]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the evaluation of this compound efficacy.
LMP7 Proteolytic Activity Assay
This assay quantifies the enzymatic activity of the LMP7 subunit of the immunoproteasome in the presence of this compound.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture cancer cell lines (e.g., TNBC, IBC, or multiple myeloma cell lines) under standard conditions.
-
Harvest cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Inhibition Reaction:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 2 hours to allow for inhibitor binding.
-
-
Substrate Addition and Measurement:
-
Add a fluorogenic peptide substrate specific for LMP7 (e.g., (Ac-ANW)2R110) to each well.[1]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Normalize the data to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assays
Cell viability in the presence of this compound was assessed using the CellTiter-Blue® and Sulforhodamine B (SRB) assays.
This assay is based on the ability of viable cells to convert a redox dye (resazurin) into a fluorescent end product (resorufin).
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
For some experiments, pre-treat cells with interferon-gamma (IFNγ) overnight to induce immunoproteasome expression.[1]
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours under standard cell culture conditions.[1]
-
-
Assay Procedure:
-
Add CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence at 560 nm (excitation) and 590 nm (emission).
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Normalize the results to the vehicle-treated control wells.
-
Calculate the IC₅₀ value.
-
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the CellTiter-Blue® assay.
-
-
Cell Fixation:
-
After the 72-hour incubation, gently add cold trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates with water and air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Add Tris base solution to solubilize the protein-bound dye.
-
-
Measurement and Analysis:
-
Measure the absorbance at 510 nm.
-
Calculate the IC₅₀ value as described for the CellTiter-Blue® assay.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for 24 hours.[1]
-
-
Assay Procedure:
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and calculate the fold induction of caspase activity.
-
Determine the EC₅₀ value for apoptosis induction.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow of the in vitro efficacy experiments.
This compound Mechanism of Action and Downstream Effects
This compound selectively inhibits the LMP7 subunit of the immunoproteasome, leading to an accumulation of poly-ubiquitinated proteins. This induces proteotoxic stress and activates the Unfolded Protein Response (UPR), ultimately culminating in apoptosis.
Caption: this compound's mechanism of action leading to apoptosis.
Unfolded Protein Response (UPR) Pathway Activation
The accumulation of unfolded proteins triggers the activation of three key ER stress sensors: PERK, IRE1α, and ATF6. These sensors initiate downstream signaling cascades to restore ER homeostasis or, if the stress is prolonged, induce apoptosis.
Caption: The three branches of the Unfolded Protein Response pathway.
Modulation of Inflammatory Signaling Pathways
In vitro studies have shown that this compound can suppress key inflammatory signaling pathways, such as TNFα signaling in M1 macrophages and the IFNα response in CD8+ T cells.[1]
Caption: this compound suppresses inflammatory signaling pathways.
General Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vitro efficacy of this compound.
Caption: Workflow for in vitro efficacy testing of this compound.
References
Methodological & Application
Application Notes and Protocols for M3258 Treatment in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8).[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in protein degradation and the generation of peptides for MHC class I presentation.[1] By selectively targeting LMP7, this compound disrupts the ubiquitin-proteasome pathway in malignant cells, leading to an accumulation of poly-ubiquitylated proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis.[1] Preclinical studies have demonstrated significant antitumor efficacy of this compound in various hematological malignancy xenograft models, including multiple myeloma and mantle cell lymphoma, often showing superior or equivalent efficacy compared to broader proteasome inhibitors like bortezomib (B1684674) and ixazomib.[3][4]
These application notes provide a comprehensive overview of the treatment protocols for this compound in in vivo xenograft models based on preclinical data.
Signaling Pathway of this compound
Caption: this compound inhibits the LMP7 subunit of the immunoproteasome, leading to apoptosis.
Experimental Protocols
Cell Lines for Xenograft Models
A variety of human hematological cancer cell lines have been utilized in preclinical xenograft studies with this compound.
| Cell Line | Cancer Type |
| MM.1S | Multiple Myeloma |
| U266B1 | Multiple Myeloma |
| RPMI 8226 | Multiple Myeloma |
| OPM-2 | Multiple Myeloma |
| NCI-H929 | Multiple Myeloma |
| Granta-519 | Mantle Cell Lymphoma |
| SUM-149 PT | Triple-Negative Inflammatory Breast Cancer |
In Vivo Xenograft Model Establishment
-
Animal Models:
-
Female CB-17 SCID mice or H2d Rag2 mice are commonly used for hematological cancer xenografts.[3]
-
For studies involving the tumor microenvironment, humanized mice may be employed (e.g., for SUM-149 PT models).
-
-
Cell Preparation and Implantation:
-
Culture selected cancer cell lines in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium.
-
For subcutaneous models, mix the cell suspension (typically 5 million cells in 100 µL) 1:1 with Matrigel.[3]
-
Inject the cell/Matrigel suspension subcutaneously into the right flank of the mice.[3]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Treatment Protocol
-
Formulation:
-
This compound is prepared for oral administration.
-
A common vehicle for this compound is a solution of 0.5% METHOCEL™ K4M and 0.25% Tween 20 in PBS.[3]
-
-
Dosing and Administration:
-
Monitoring During Treatment:
-
Continue to monitor tumor volume throughout the study.
-
Measure the body weight of the mice 2-3 times per week to assess toxicity.
-
Observe the general health of the animals daily.
-
Pharmacodynamic (PD) Analysis
-
Tissue Collection:
-
At specified time points after this compound administration, euthanize a subset of mice.
-
Excise tumors for pharmacodynamic analysis.
-
-
LMP7 Activity Assay:
-
Homogenize tumor tissue and prepare lysates.
-
Assess LMP7 proteolytic activity using a fluorogenic peptide substrate.
-
-
Ubiquitinated Protein Analysis:
-
Analyze tumor lysates by Western blotting using antibodies against ubiquitin to determine the accumulation of poly-ubiquitylated proteins.
-
-
Apoptosis Analysis:
-
Measure caspase 3/7 activity in tumor lysates using a luminescent or colorimetric assay to quantify apoptosis.
-
In Vivo Efficacy Data
The following tables summarize the reported in vivo efficacy of this compound in various xenograft models.
Table 1: this compound Efficacy in Multiple Myeloma and Mantle Cell Lymphoma Xenograft Models
| Cell Line | Model Type | This compound Dose & Schedule | Comparator Dose & Schedule | Outcome | Reference |
| U266B1 | Subcutaneous Xenograft | 1 mg/kg, once daily, p.o. | Vehicle | Strong antitumor efficacy, leading to sustained tumor regression. | [3] |
| MM.1S | Subcutaneous Xenograft | 10 mg/kg, once daily, p.o. | Vehicle | Significant antitumor efficacy. | [3] |
| RPMI 8226 | Subcutaneous Xenograft | Not specified | Bortezomib (0.5 mg/kg, twice weekly, i.v.) | Equivalent efficacy to bortezomib. | |
| OPM-2 | Subcutaneous Xenograft | Not specified | Bortezomib (0.5 mg/kg, twice weekly, i.v.), Ixazomib (3 mg/kg, twice weekly, p.o.) | Significantly greater efficacy than bortezomib and ixazomib. | [3] |
| Granta-519 | Subcutaneous Xenograft | Not specified | Bortezomib (0.5 mg/kg, twice weekly, i.v.), Ixazomib (3 mg/kg, twice weekly, p.o.) | Significantly greater efficacy than bortezomib and ixazomib. | [3] |
Table 2: this compound Efficacy in a Triple-Negative Inflammatory Breast Cancer Xenograft Model
| Cell Line | Model Type | This compound Dose & Schedule | Outcome | Reference |
| SUM-149 PT | Humanized Xenograft | 10 mg/kg, once daily, p.o. | 31.4% tumor growth inhibition versus vehicle. |
Experimental Workflow
Caption: Workflow for this compound in vivo xenograft experiments.
Conclusion
This compound demonstrates significant and often superior antitumor activity in preclinical xenograft models of multiple myeloma and mantle cell lymphoma when compared to standard-of-care proteasome inhibitors. Its high selectivity for the LMP7 subunit of the immunoproteasome provides a promising therapeutic window. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound in various cancer models. Careful attention to experimental detail, including appropriate cell line selection, robust animal models, and comprehensive pharmacodynamic analyses, is crucial for obtaining reproducible and translatable results.
References
- 1. Collection - Data from this compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 [mdpi.com]
- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of M3258 and Dexamethasone in Myeloma Cells
For: Researchers, scientists, and drug development professionals.
Subject: Preclinical evaluation of the selective immunoproteasome inhibitor M3258 in combination with the corticosteroid dexamethasone (B1670325) for the treatment of multiple myeloma.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system (UPS) is a critical pathway for protein homeostasis in MM cells, making it a key therapeutic target.[1] this compound is an orally bioavailable, potent, and highly selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7 or β5i), which is predominantly expressed in hematopoietic cells.[1][2] By selectively targeting the immunoproteasome, this compound aims to induce apoptosis in myeloma cells with a potentially improved safety profile compared to non-selective proteasome inhibitors.[3] Dexamethasone, a synthetic glucocorticoid, is a cornerstone of MM therapy, known to induce apoptosis in myeloma cells and enhance the efficacy of other anti-myeloma agents.[4][5] This document provides detailed application notes and protocols for the preclinical investigation of this compound in combination with dexamethasone in myeloma cell lines.
Mechanism of Action
This compound: Selective LMP7 Inhibition
This compound is a reversible inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[2] Inhibition of LMP7 leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and triggering the unfolded protein response (UPR).[6] This cascade of events ultimately results in the induction of apoptosis in myeloma cells.[1][6]
Dexamethasone: Glucocorticoid-Induced Apoptosis
Dexamethasone exerts its anti-myeloma effects by binding to the glucocorticoid receptor (GR).[7] Upon activation, the GR translocates to the nucleus and modulates the transcription of various genes. Key mechanisms include the inhibition of the pro-survival transcription factor NF-κB and the induction of pro-apoptotic proteins.[4][8]
Rationale for Combination Therapy
The combination of this compound and dexamethasone is hypothesized to induce synergistic anti-myeloma activity through complementary mechanisms of action. By targeting two distinct and critical survival pathways in myeloma cells—protein homeostasis (this compound) and glucocorticoid receptor signaling (dexamethasone)—the combination has the potential to achieve greater efficacy and overcome potential resistance mechanisms. Preclinical studies with other proteasome inhibitors have demonstrated strong synergistic interactions with dexamethasone.[9][10]
Data Presentation
Disclaimer: The following quantitative data is illustrative and hypothetical, based on the expected synergistic effects of this compound and dexamethasone. Researchers should replace this with their own experimental data.
Table 1: In Vitro Cell Viability (IC50) in MM.1S Myeloma Cells
| Compound(s) | IC50 (nM) after 72h |
| This compound | 150 |
| Dexamethasone | 250 |
| This compound + Dexamethasone (1:1 ratio) | 65 |
Table 2: Induction of Apoptosis in MM.1S Cells after 48h Treatment
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.2 |
| This compound | 150 nM | 25.8 |
| Dexamethasone | 250 nM | 18.5 |
| This compound + Dexamethasone | 150 nM + 250 nM | 62.3 |
Table 3: In Vivo Antitumor Efficacy in a MM.1S Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change (%) |
| Vehicle Control | - | + 250 |
| This compound | 10 mg/kg, oral, daily | - 40 |
| Dexamethasone | 1 mg/kg, i.p., twice weekly | - 25 |
| This compound + Dexamethasone | This compound (10 mg/kg) + Dex (1 mg/kg) | - 85 |
Experimental Protocols
Cell Culture
-
Cell Line: MM.1S (human multiple myeloma cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound, dexamethasone, and the combination in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis.[11][12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed MM.1S cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound, dexamethasone, or the combination at the indicated concentrations for 48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[13]
Western Blot Analysis
-
Treat MM.1S cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP, cleaved caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14][15][16]
Visualizations
Caption: Signaling pathways of this compound and dexamethasone leading to apoptosis in myeloma cells.
Caption: Workflow for preclinical evaluation of this compound and dexamethasone in myeloma cells.
Caption: Logical relationship of the synergistic action of this compound and dexamethasone.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. droracle.ai [droracle.ai]
- 6. Facebook [cancer.gov]
- 7. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for M3258 in Preclinical Cancer Research
Introduction
M3258 is an orally bioavailable, potent, reversible, and highly selective inhibitor of the large multifunctional peptidase 7 (LMP7/β5i/PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3][4] The immunoproteasome is a specialized form of the proteasome complex primarily expressed in hematopoietic cells, responsible for degrading ubiquitinated proteins.[1][5] By selectively inhibiting LMP7, this compound disrupts the ubiquitin-proteasome degradation pathway, leading to an accumulation of poly-ubiquitylated proteins.[1] This triggers the unfolded protein response (UPR), ultimately inducing apoptosis and inhibiting the growth of tumor cells.[1] Preclinical studies have demonstrated this compound's antitumor efficacy in various cancer models, particularly in multiple myeloma and triple-negative breast cancer, by not only directly targeting cancer cells but also modulating the tumor microenvironment.[3][6][7]
These application notes provide a summary of this compound dosage and administration schedules from preclinical studies and offer detailed protocols for conducting in vivo experiments.
Data Presentation: this compound Dosage and Administration in Preclinical Models
The following tables summarize the dosages and administration routes of this compound used in various preclinical cancer models.
Table 1: this compound in Multiple Myeloma and Mantle Cell Lymphoma Xenograft Models
| Cancer Model | Cell Line | Animal Model | This compound Dosage | Administration Route | Dosing Schedule | Key Outcomes | Reference |
| Multiple Myeloma | U266B1 | Subcutaneous Xenograft | 1 mg/kg | Oral (p.o.) | Once daily, every 2 days, or twice weekly | Significant antitumor efficacy.[2][7] | [2][7] |
| Multiple Myeloma | MM.1S | Subcutaneous Xenograft | 10 mg/kg | Oral (p.o.) | Once daily, every 2 days, or twice weekly | Strong antitumor efficacy.[2][7] | [2][7] |
| Multiple Myeloma | MM.1S | Scaffold-based Bone Marrow Niche Model | 10 mg/kg | Oral (p.o.) | Once daily | Improved overall survival and reduced tumor volume.[7] | [7] |
| Multiple Myeloma | RPMI 8226 | Subcutaneous Xenograft | 10 mg/kg | Oral (p.o.) | Once daily | Superior antitumor efficacy compared to bortezomib (B1684674) and ixazomib.[5] | [5] |
| Multiple Myeloma | OPM-2 | Subcutaneous Xenograft | 10 mg/kg | Oral (p.o.) | Once daily | Superior antitumor efficacy compared to bortezomib and ixazomib.[5] | [5] |
| Mantle Cell Lymphoma | Granta-519 | Subcutaneous Xenograft | 10 mg/kg | Oral (p.o.) | Once daily | Superior antitumor efficacy compared to bortezomib and ixazomib.[5] | [5] |
Table 2: this compound in Triple-Negative Breast Cancer Models
| Cancer Model | Cell Line | Animal Model | This compound Dosage | Administration Route | Dosing Schedule | Key Outcomes | Reference |
| Triple-Negative Breast Cancer (TNBC) / Inflammatory Breast Cancer (IBC) | SUM-149 PT | Humanized Xenograft | 10 mg/kg | Oral (p.o.) | Once per day | Significant inhibition of tumor growth; reduced M2 macrophage abundance; induced CD8+ T cell activation.[6] | [6] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study Using a Subcutaneous Xenograft Model
This protocol outlines a typical experiment to assess the antitumor efficacy of this compound in a subcutaneous mouse xenograft model, based on methodologies reported for multiple myeloma and TNBC studies.[5][6][7]
1. Materials and Reagents:
-
This compound compound
-
Vehicle solution (formulation to be optimized based on compound solubility, e.g., DMSO, PEG300, Tween-80, Saline[2])
-
Cancer cell line (e.g., MM.1S, U266B1, SUM-149)
-
Culture medium and supplements
-
Matrigel (optional, for some cell lines)
-
Immunocompromised mice (e.g., NOD/SCID or similar)
-
Sterile syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
Animal balance
2. Cell Culture:
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL). If using, mix with Matrigel at a 1:1 ratio on ice.
3. Tumor Implantation:
-
Acclimatize mice for at least one week before the experiment.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Monitor mice for tumor formation.
4. Study Initiation and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=7-10 mice per group).
-
Record the initial tumor volume and body weight for each mouse.
-
Prepare the this compound formulation at the desired concentration (e.g., 1 mg/kg or 10 mg/kg).
-
Administer this compound orally (p.o.) via gavage according to the selected schedule (e.g., once daily).
-
Administer an equal volume of the vehicle solution to the control group.
5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Measure the body weight of each mouse 2-3 times per week as an indicator of toxicity.[6]
-
Continue treatment for the planned duration (e.g., 13-21 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic analysis, histology, or Western blotting).
6. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare treatment groups with the control group.[6]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound and its impact on the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Establishing M3258-Resistant Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3258 is an orally bioavailable, potent, and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i), a key component of the protein degradation machinery in hematopoietic cells.[1][2][3][4][5] By targeting LMP7, this compound disrupts the ubiquitin-proteasome system, leading to an accumulation of poly-ubiquitylated proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis in multiple myeloma cells.[1][3][4][6] While this compound has shown significant anti-tumor efficacy in preclinical models, the development of drug resistance remains a critical challenge in cancer therapy.[3][4][7] Understanding the mechanisms of resistance to this compound is paramount for developing strategies to overcome it and improve therapeutic outcomes.
These application notes provide detailed protocols for the generation and characterization of this compound-resistant multiple myeloma cell lines, offering a valuable tool for studying resistance mechanisms and developing novel therapeutic strategies.
Data Presentation: Characterization of this compound-Resistant Multiple Myeloma Cell Lines
The following tables summarize hypothetical, yet expected, quantitative data from the characterization of this compound-resistant multiple myeloma cell lines compared to their parental, sensitive counterparts.
Table 1: Cellular Viability (IC50) in Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| MM.1S (Parental) | 367 | 1.0 |
| MM.1S-M3258R | 4580 | 12.5 |
| RPMI-8226 (Parental) | 410 | 1.0 |
| RPMI-8226-M3258R | 5330 | 13.0 |
IC50 values were determined after 96 hours of continuous drug exposure using a standard cell viability assay.
Table 2: Apoptosis Induction (EC50) in Parental and this compound-Resistant Cell Lines
| Cell Line | This compound EC50 for Caspase 3/7 Activation (nM) |
| MM.1S (Parental) | 420 |
| MM.1S-M3258R | > 5000 |
| RPMI-8226 (Parental) | 480 |
| RPMI-8226-M3258R | > 5000 |
EC50 values represent the concentration of this compound required to achieve 50% of the maximal induction of caspase 3/7 activity after 72 hours of treatment.
Table 3: Immunoproteasome (LMP7) Activity Inhibition (IC50)
| Cell Line | This compound IC50 for LMP7 Inhibition (nM) |
| MM.1S (Parental) | 2.2 |
| MM.1S-M3258R | 2.5 |
| RPMI-8226 (Parental) | 3.0 |
| RPMI-8226-M3258R | 3.2 |
LMP7 activity was measured in cell lysates after a 2-hour treatment with this compound. The minimal change in the IC50 for LMP7 inhibition suggests that resistance is unlikely due to direct target mutation.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Multiple Myeloma Cell Lines
This protocol describes a stepwise method for generating this compound-resistant multiple myeloma cell lines by continuous exposure to escalating concentrations of the drug.[8][9]
Materials:
-
Parental multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile culture flasks and plates
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line after 96 hours of exposure.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells resume a normal proliferation rate (comparable to the vehicle-treated control), passage them and increase the this compound concentration by 1.5 to 2-fold.[8]
-
Stepwise Escalation: Repeat the process of gradually increasing the drug concentration.[7][8] If significant cell death occurs, reduce the fold increase in concentration. This process can take several months.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental line.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.
-
Maintenance of Resistant Phenotype: Maintain the established resistant cell line in a continuous culture with a maintenance concentration of this compound (e.g., the IC50 of the resistant line) to prevent reversion.[8]
Protocol 2: Characterization of this compound-Resistant Cell Lines
2.1 Cell Viability Assay (MTT or CellTiter-Glo®)
-
Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate for 96 hours.
-
Assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the IC50 values using non-linear regression analysis.
2.2 Apoptosis Assay (Caspase-Glo® 3/7)
-
Seed parental and resistant cells in 96-well plates.
-
Treat with various concentrations of this compound for 72 hours.
-
Measure caspase 3/7 activity using the Caspase-Glo® 3/7 assay system.
-
Determine the EC50 for apoptosis induction.
2.3 Immunoproteasome Activity Assay
-
Treat parental and resistant cells with this compound for 2 hours.
-
Lyse the cells and measure the chymotrypsin-like activity of the proteasome using a specific fluorogenic substrate for LMP7 (e.g., Ac-PAL-AMC).
-
Determine the IC50 for LMP7 inhibition.
2.4 Western Blot Analysis
-
Treat parental and resistant cells with this compound for 6-24 hours.
-
Prepare cell lysates and perform Western blot analysis to assess the levels of key proteins in the unfolded protein response and apoptotic pathways (e.g., PARP, cleaved caspase-3, BiP, CHOP) and ubiquitinated proteins.
Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for generating and characterizing this compound-resistant cells.
Caption: this compound signaling pathway and a potential resistance mechanism in multiple myeloma.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M-3258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
M3258: Application Notes and Protocols for Studying Immunoproteasome Function in Hematological Malignancies
For Research Use Only.
Introduction
The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells. Its primary function is to process proteins for presentation by MHC class I molecules, playing a crucial role in the immune response. In hematological malignancies, the immunoproteasome is often overexpressed and contributes to cancer cell survival and proliferation by regulating protein homeostasis. This makes it an attractive therapeutic target.
M3258 is a potent, selective, and orally bioavailable small molecule inhibitor of the LMP7 (Large Multifunctional Peptidase 7 or β5i) subunit of the immunoproteasome.[1][2] By specifically targeting the chymotrypsin-like activity of the immunoproteasome, this compound offers a promising tool for researchers studying the role of this complex in hematological cancers with the potential for a wider therapeutic window compared to non-selective proteasome inhibitors.[3][4]
These application notes provide a summary of this compound's activity and detailed protocols for its use in in vitro studies relevant to hematological malignancies.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human LMP7 (β5i) | Biochemical | 3.6 - 4.1 | [1][5] |
| Human β5 (constitutive) | Biochemical | 2519 | [5] |
| Human LMP2 (β1i) | Biochemical | >30,000 | [1] |
| Human MECL-1 (β2i) | Biochemical | >30,000 | [1] |
| Human β1 (constitutive) | Biochemical | >30,000 | [1] |
| Human β2 (constitutive) | Biochemical | >30,000 | [1] |
| LMP7 in MM.1S cells | Cellular | 2.2 | [5] |
| LMP7 in U266B1 cells | Cellular | 2-37 | [5] |
Table 2: Cellular Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay | Parameter | Value (nM) | Reference |
| MM.1S | Cell Viability | IC50 | 367 | [1][5] |
| MM.1S | Apoptosis (Caspase 3/7 activity) | EC50 | 420 | [1][5] |
| MM.1S | Ubiquitinated Protein Accumulation | EC50 | 1980 | [5] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Model | Cell Line | Dosing Schedule | Outcome | Reference |
| Subcutaneous Xenograft | U266B1 | 1 mg/kg, oral, once daily | Antitumor efficacy | [1] |
| Subcutaneous Xenograft | MM.1S | 10 mg/kg, oral, once daily | Antitumor efficacy | [1] |
| Disseminated Xenograft | MM.1S-luc | 10 mg/kg, oral, once daily | Increased survival | [1] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Signaling pathway affected by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell line of interest (e.g., MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in exponential growth phase and determine cell density.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis, in response to this compound treatment.
Materials:
-
Hematological malignancy cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 50 µL of complete culture medium.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 50 µL of the this compound dilutions to the wells. Include vehicle control wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence.
-
Normalize the data to the vehicle-treated control to determine the fold induction of caspase activity.
-
Plot the fold induction against the log of this compound concentration to determine the EC50 value.
-
Western Blot for Ubiquitinated Proteins
This protocol is for detecting the accumulation of poly-ubiquitinated proteins following this compound treatment.
Materials:
-
Hematological malignancy cell line of interest
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, MG132)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ubiquitin
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Densitometric analysis can be performed to quantify the levels of ubiquitinated proteins relative to the loading control.
-
Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Hematological malignancy cell line of interest
-
This compound stock solution
-
Lysis buffer for proteasome activity assays (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Black, flat-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Cell Treatment and Lysate Preparation:
-
Treat cells with this compound for a short duration (e.g., 2 hours).
-
Harvest and wash the cells with cold PBS.
-
Prepare cell lysates using the appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Assay Setup:
-
In a black 96-well plate, add 20-50 µg of protein lysate to each well.
-
Add assay buffer to a final volume of 100 µL.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence kinetically over 30-60 minutes with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration.
-
Determine the percentage of inhibition of proteasome activity in this compound-treated samples compared to the vehicle control.
-
Conclusion
This compound is a valuable research tool for investigating the role of the immunoproteasome in hematological malignancies. Its high selectivity for the LMP7 subunit allows for targeted studies of this specific component of the proteasome system. The protocols provided here offer a starting point for researchers to explore the cellular and molecular effects of this compound in various in vitro models.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Assessing M3258 Target Engagement in Peripheral Blood Mononuclear Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the target engagement of M3258, a selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8), in human peripheral blood mononuclear cells (PBMCs). The following protocols and data will enable researchers to effectively measure the pharmacological activity of this compound and its downstream effects on cellular pathways.
This compound is an orally bioavailable, potent, and reversible inhibitor of LMP7, a key component of the immunoproteasome.[1][2][3][4] The immunoproteasome is predominantly expressed in hematopoietic cells and plays a crucial role in protein degradation, including the processing of antigens for presentation on MHC class I molecules.[1] Inhibition of LMP7 by this compound disrupts protein homeostasis, leading to an accumulation of poly-ubiquitinated proteins and induction of the unfolded protein response (UPR), which ultimately triggers apoptosis in malignant cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from preclinical studies.
| Parameter | Cell Type/System | Value | Reference |
| Biochemical IC50 (LMP7) | Cell-free assay | 3.6 nM | |
| Cellular IC50 (LMP7) | MM.1S multiple myeloma cells | 3.4 nM | |
| Cellular IC50 (LMP7) | Human PBMCs | 2 - 37 nM | |
| EC50 (Ubiquitinated Protein Accumulation) | MM.1S multiple myeloma cells | 1980 nM | |
| EC50 (Caspase 3/7 Activity) | MM.1S multiple myeloma cells | 420 nM | |
| IC50 (Cell Viability) | MM.1S multiple myeloma cells | 367 nM |
Table 1: In Vitro Potency of this compound
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its target engagement in PBMCs.
Caption: this compound selectively inhibits the LMP7 subunit of the immunoproteasome.
Caption: Workflow for evaluating this compound in PBMCs.
Experimental Protocols
The following are detailed protocols for the key experiments to assess this compound target engagement in PBMCs.
Protocol 1: LMP7 (β5i) Proteolytic Activity Assay in PBMCs
Principle: This assay measures the chymotrypsin-like proteolytic activity of the LMP7 subunit of the immunoproteasome in PBMC lysates using a fluorogenic substrate. The inhibition of this activity by this compound is quantified.
Materials and Reagents:
-
Human PBMCs
-
This compound
-
Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT)
-
Proteasome Activity Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
LMP7-specific fluorogenic substrate (e.g., Ac-ANW-AMC)
-
BCA Protein Assay Kit
-
96-well black microplates
-
Fluorometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
This compound Treatment: Resuspend PBMCs in complete RPMI-1640 medium and treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
Cell Lysis:
-
Wash the treated PBMCs twice with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.
-
Activity Assay:
-
Dilute the cell lysates to a standardized protein concentration (e.g., 1 µg/µL) with Proteasome Activity Assay Buffer.
-
Add 50 µL of the diluted lysate to the wells of a 96-well black microplate.
-
Prepare the LMP7 substrate solution in Proteasome Activity Assay Buffer (e.g., 100 µM).
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) at 37°C in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each concentration of this compound.
-
Normalize the activity to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Quantification of Poly-ubiquitinated Proteins by Western Blot
Principle: This protocol detects the accumulation of high molecular weight poly-ubiquitinated proteins in PBMCs following treatment with this compound, which is a direct consequence of immunoproteasome inhibition.
Materials and Reagents:
-
Human PBMCs treated with this compound (as in Protocol 1)
-
RIPA Lysis Buffer with protease and deubiquitinase inhibitors (e.g., NEM)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clones)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Following this compound treatment, wash PBMCs with cold PBS and pellet the cells.
-
Lyse the cells in RIPA buffer containing protease and deubiquitinase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the density of the high molecular weight ubiquitin smear for each lane using image analysis software.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
Plot the fold-change in ubiquitinated protein levels against this compound concentration.
-
Protocol 3: Apoptosis Assay using Caspase-3/7 Activity (Caspase-Glo® 3/7 Assay)
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a luminogenic substrate. An increase in luminescence indicates apoptosis induction by this compound.
Materials and Reagents:
-
Human PBMCs treated with this compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate PBMCs in a 96-well white-walled microplate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Treat the cells with a range of this compound concentrations or vehicle control for a specified time (e.g., 24-48 hours) at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from wells with medium only).
-
Plot the luminescence signal against the this compound concentration to determine the dose-dependent induction of caspase activity and calculate the EC50 value.
-
Protocol 4: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials and Reagents:
-
Human PBMCs treated with this compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat PBMCs with this compound as described previously (e.g., for 24-48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Gate the populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Quantify the percentage of cells in each quadrant for each this compound concentration.
-
Plot the percentage of apoptotic cells (early + late) against this compound concentration.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term assays for mesenchymal stromal cell immunosuppression of T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com.cn]
- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring M3258 Activity in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7), also known as β5i, a catalytic subunit of the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced in other cells by inflammatory signals.[4] It plays a crucial role in protein homeostasis and the generation of peptides for presentation on MHC class I molecules, linking it to adaptive immunity and inflammatory diseases.[2][4]
In various malignancies, particularly multiple myeloma, cancer cells exhibit a dependency on the immunoproteasome for the degradation of misfolded or regulatory proteins, making it a compelling therapeutic target.[5][6] this compound selectively targets the chymotrypsin-like activity of the LMP7 subunit, leading to an accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis in cancer cells.[2][6] This selective inhibition spares the constitutive proteasome, potentially reducing the toxicities associated with pan-proteasome inhibitors.[4][7]
These application notes provide detailed protocols for a suite of assays to quantify the cellular activity of this compound by measuring its direct effect on LMP7 proteolytic activity and its downstream consequences on cellular health, including the accumulation of ubiquitinated proteins, induction of apoptosis, and reduction in cell viability.
This compound Signaling and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the LMP7 subunit of the immunoproteasome. This disruption of the ubiquitin-proteasome system leads to the accumulation of ubiquitinated proteins, cellular stress, and ultimately, apoptosis.
Caption: this compound inhibits the LMP7 subunit of the immunoproteasome.
Data Presentation: Summary of this compound In Vitro Activity
The following tables summarize the quantitative data regarding the inhibitory activity of this compound from preclinical studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Cell Line/System | IC50 / EC50 (nM) | Reference |
| Biochemical IC50 (LMP7) | Human LMP7 | 3.6 - 4.1 | [3][6] |
| Biochemical IC50 (β5) | Constitutive Proteasome | ~2519 | [3][6] |
| Cellular IC50 (LMP7 Activity) | MM.1S (Multiple Myeloma) | 3.4 - 37 | [3] |
| Cellular IC50 (LMP7 Activity) | U266B1 (Multiple Myeloma) | 2 - 37 | [3] |
| Ubiquitinated Protein Accumulation (EC50) | MM.1S (Multiple Myeloma) | 1980 | [3][6] |
| Apoptosis Induction (Caspase 3/7, EC50) | MM.1S (Multiple Myeloma) | 420 | [3][6] |
| Cell Viability (IC50) | MM.1S (Multiple Myeloma) | 367 | [3][6] |
Table 2: Selectivity of this compound for Immunoproteasome Subunits
| Proteasome Subunit | Activity | IC50 (nM) | Selectivity vs. LMP7 | Reference |
| LMP7 (β5i) | Chymotrypsin-like | 4.1 | - | [6] |
| LMP2 (β1i) | Caspase-like | >30,000 | >7300-fold | [6] |
| MECL-1 (β2i) | Trypsin-like | >30,000 | >7300-fold | [6] |
| β5 (constitutive) | Chymotrypsin-like | 2519 | ~614-fold | [6] |
| β1 (constitutive) | Caspase-like | >30,000 | >7300-fold | [6] |
| β2 (constitutive) | Trypsin-like | >30,000 | >7300-fold | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound in cell lysates.
General Workflow
The overall workflow for assessing this compound activity involves cell culture and treatment, preparation of cell lysates, and subsequent downstream assays.
Caption: General workflow for assessing this compound activity.
Protocol 1: Cell Lysis for Proteasome Activity Assays
Objective: To prepare cell lysates while preserving the enzymatic activity of the immunoproteasome.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Proteasome Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100. (For intact 26S proteasome, add 2 mM ATP).
-
Alternative Lysis Buffer (from this compound studies): 100 mM HEPES (pH 7.6), 60 mM MgSO4, 1 mM EDTA, and 40 µg/mL digitonin.[8]
-
Protease and phosphatase inhibitor cocktails
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture cells (e.g., MM.1S, U266B1) to the desired density and treat with various concentrations of this compound or vehicle control for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Proteasome Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9]
-
Carefully collect the supernatant (cytosolic fraction) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
The lysates can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: LMP7 Chymotrypsin-like Activity Assay
Objective: To directly measure the inhibitory effect of this compound on the chymotrypsin-like activity of the LMP7 subunit in cell lysates.
Materials:
-
Cell lysates prepared as described in Protocol 1
-
Assay Buffer: 25 mM HEPES (pH 7.6), 0.5 mM EDTA
-
Fluorogenic Substrate for LMP7: Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-Amino-4-methylcoumarin) or Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).[4][10][11][12] Stock solution (10 mM in DMSO).
-
Black, flat-bottom 96-well microplates
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Dilute cell lysates to a final concentration of 1-2 µg/µL in ice-cold Assay Buffer.
-
Prepare the substrate solution by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.
-
In a 96-well plate, add 50 µL of diluted cell lysate to each well. Include wells with lysis buffer only as a blank control.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically every 5 minutes for 60-120 minutes.
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.
-
The activity of LMP7 is proportional to the rate of increase in fluorescence. Plot the activity against the concentration of this compound to determine the IC50 value.
Protocol 3: Western Blot for Accumulation of Ubiquitinated Proteins
Objective: To visualize the downstream effect of this compound-mediated proteasome inhibition by detecting the accumulation of poly-ubiquitinated proteins.
Materials:
-
Cell lysates prepared as described in Protocol 1 (RIPA buffer can also be used)
-
SDS-PAGE gels (4-15% gradient gels are recommended)
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Mouse or rabbit anti-Ubiquitin antibody
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Normalize protein concentrations of lysates from different treatment conditions.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. A characteristic high-molecular-weight smear indicates the accumulation of poly-ubiquitinated proteins.
-
Probe for a loading control to ensure equal protein loading across lanes.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7)
Objective: To quantify the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
Cells cultured in white-walled, clear-bottom 96-well plates
-
This compound and control compounds
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.[13]
-
Luminometer
Procedure:
-
Seed cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat cells with a dose range of this compound or vehicle control for 24-72 hours.[14]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes at 300-500 rpm.
-
Incubate the plate at room temperature for 1-3 hours, protected from light, to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the this compound concentration to determine the EC50 for apoptosis induction.
Protocol 5: Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the overall cytotoxic or cytostatic effect of this compound by measuring the number of viable cells based on ATP content.
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
This compound and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.[1]
-
Luminometer
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat cells with a dose range of this compound or vehicle control for 72-96 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the IC50.
Logical Relationships of Assay Components
The assays described are interconnected, each measuring a different stage of the cellular response to this compound treatment.
Caption: Logical flow from this compound treatment to cell death.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Ubpbio Immunoproteasome Activity Fluorometric Assay Kit II, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. promega.com [promega.com]
- 4. lifesensors.com [lifesensors.com]
- 5. promega.com [promega.com]
- 6. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubpbio.com [ubpbio.com]
- 11. ubpbio.com [ubpbio.com]
- 12. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. ubpbio.com [ubpbio.com]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
Application Notes and Protocols for M3258 in Bortezomib-Refractory Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3258 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7 or β5i).[1][2][3][4] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, including multiple myeloma (MM) cells.[1][5] In contrast to pan-proteasome inhibitors like bortezomib (B1684674), which target both the constitutive and immunoproteasome, this compound's selectivity for LMP7 offers a promising therapeutic strategy, particularly in the context of bortezomib-refractory multiple myeloma.[6][7] Preclinical studies have demonstrated this compound's robust anti-tumor efficacy in various MM models, including those resistant to bortezomib.[1][6] Its mechanism of action involves the accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis of myeloma cells.[1][5] These application notes provide a summary of key data and detailed protocols for the use of this compound in a research setting.
Data Presentation
In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Assay | Parameter | Value (nM) |
| MM.1S | LMP7 Inhibition | IC50 | 2.2[4] |
| MM.1S | Cell Viability | IC50 | 367[1][4] |
| MM.1S | Apoptosis (Caspase 3/7 activity) | EC50 | 420[1][4] |
| MM.1S | Ubiquitinated Protein Accumulation | EC50 | 1980[1][4] |
| U266B1 | LMP7 Inhibition | IC50 | Potently inhibited (specific value not stated)[4] |
In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Xenograft Model | This compound Dosing | Comparator Dosing | Outcome |
| U266B1 | 10 mg/kg, once daily, oral | Bortezomib (0.5 mg/kg, twice weekly, IV), Ixazomib (3 mg/kg, twice weekly, oral) | Induced prolonged complete tumor regression; significantly more efficacious than bortezomib.[1] |
| MM.1S | 10 mg/kg, once daily, oral | Bortezomib (0.5 mg/kg, twice weekly, IV), Ixazomib (3 mg/kg, twice weekly, oral) | Displayed significant efficacy, which was higher than bortezomib.[1] |
| RPMI 8226 | 10 mg/kg, once daily, oral | Bortezomib (0.5 mg/kg, twice weekly, IV), Ixazomib (3 mg/kg, twice weekly, oral) | Displayed equivalent efficacy to bortezomib and was significantly greater than ixazomib.[1] |
| OPM-2 | 10 mg/kg, once daily, oral | Bortezomib (0.5 mg/kg, twice weekly, IV), Ixazomib (3 mg/kg, twice weekly, oral) | Efficacy was significantly greater than both bortezomib and ixazomib.[1] |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To measure the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activities.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
96-well white-walled microplates
-
Caspase-Glo® 3/7 Assay System (Promega)[1]
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed 1 x 10^4 MM.1S cells per well in 50 µL of complete medium in a 96-well white-walled plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample with a plate reader.
-
Calculate the fold induction of caspase activity relative to the vehicle control and determine the EC50 value.
Measurement of Ubiquitinated Protein Accumulation
Objective: To assess the effect of this compound on the accumulation of ubiquitinated proteins in multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against ubiquitin
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Protocol:
-
Seed MM.1S cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 6 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the fold change in ubiquitinated proteins.
Bortezomib-Refractory Multiple Myeloma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a bortezomib-refractory multiple myeloma xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or NSG)
-
Bortezomib-refractory multiple myeloma cell line (e.g., OPM-2)
-
Matrigel
-
This compound formulated for oral gavage
-
Bortezomib formulated for intravenous injection
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 10^6 OPM-2 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound, bortezomib).
-
Administer this compound orally, once daily, at a dose of 10 mg/kg.[1]
-
Administer bortezomib intravenously, twice weekly, at a dose of 0.5 mg/kg.[1]
-
Administer the vehicle control following the same schedule as the respective drug.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Compare the tumor growth inhibition between the treatment groups.
Visualizations
Caption: this compound selectively inhibits the LMP7 subunit of the immunoproteasome.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo xenograft model workflow for this compound efficacy testing.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. M-3258 News - LARVOL Sigma [sigma.larvol.com]
- 6. scispace.com [scispace.com]
- 7. [Establishment of a Bortezomib-Resistant Multiple Myeloma Xenotransplantation Mouse Model by Transplanting Primary Cells from Patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
M3258 Technical Support Center: Overcoming Solubility Challenges in In Vitro Assays
Welcome to the technical support center for M3258, a potent and selective inhibitor of the immunoproteasome subunit LMP7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays by providing troubleshooting guidance and answers to frequently asked questions, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, selective, and reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2] By inhibiting LMP7, this compound blocks the degradation of ubiquitinated proteins, leading to their accumulation.[2] This disrupts cellular protein homeostasis, induces the unfolded protein response (UPR), and ultimately triggers apoptosis (programmed cell death) in cancer cells.[2]
Q2: What is the reported solubility of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. Its solubility in dimethyl sulfoxide (B87167) (DMSO) has been reported, though values may vary. One source indicates a solubility of up to 250 mg/mL in DMSO with the aid of sonication, while another reports 30 mg/mL. It is crucial to use high-quality, anhydrous DMSO for preparing stock solutions.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium. Is this normal?
Yes, this is a common issue encountered with hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous environment, the compound's solubility can decrease dramatically, leading to precipitation. This can result in inaccurate dosing and unreliable experimental outcomes.
Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?
The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. For particularly sensitive cell lines or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Solubility in In Vitro Assays
This guide provides a step-by-step approach to troubleshoot and overcome common solubility issues with this compound in your in vitro experiments.
Problem 1: Precipitate formation upon dilution of DMSO stock in aqueous media.
-
Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. Rapid dilution can cause the compound to crash out of solution.
-
Solutions:
-
Optimize DMSO Concentration in Stock Solution: Prepare a lower concentration stock solution in DMSO. While a high concentration stock is often desirable to minimize the volume added to your assay, a stock that is too concentrated can exacerbate precipitation upon dilution.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into a large volume of aqueous media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free media or phosphate-buffered saline (PBS), mixing gently. Then, add this intermediate dilution to your final culture volume.
-
Pre-warming of Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes help maintain solubility.
-
Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be necessary to keep this compound in solution at your desired working concentration. Always validate the DMSO tolerance of your specific cell line.
-
Consider Co-solvents: For certain assay types (e.g., cell-free assays), the use of co-solvents in the final assay buffer could be an option. However, for cell-based assays, the potential for co-solvent-induced cytotoxicity must be carefully evaluated.
-
Problem 2: Inconsistent or lower-than-expected compound activity.
-
Cause: This can be a direct result of precipitation, leading to a lower effective concentration of this compound in your assay. It could also be due to degradation of the compound.
-
Solutions:
-
Visual Inspection for Precipitation: Before adding the compound to your cells, carefully inspect the diluted this compound solution for any signs of cloudiness or particulate matter.
-
Freshly Prepare Working Solutions: Always prepare fresh dilutions of this compound from your DMSO stock immediately before use. Avoid storing diluted aqueous solutions of the compound.
-
Proper Storage of Stock Solutions: Store your DMSO stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Verify Stock Solution Integrity: If you suspect degradation, it may be necessary to verify the concentration and purity of your this compound stock solution using analytical methods such as HPLC.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various contexts.
| Parameter | Cell Line/Target | Value | Reference |
| IC₅₀ | Human LMP7 (biochemical assay) | 3.6 nM - 4.1 nM | [3] |
| IC₅₀ | LMP7 in MM.1S multiple myeloma cells | 2.2 nM | [3] |
| IC₅₀ | LMP7 in U266B1 multiple myeloma cells | (between 2 and 37 nM) | [3] |
| IC₅₀ | Cell Viability in MM.1S cells | 367 nM | [3] |
| EC₅₀ | Accumulation of ubiquitinated proteins in MM.1S cells | 1980 nM | [3] |
| EC₅₀ | Caspase 3/7 activity (apoptosis) in MM.1S cells | 420 nM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the vial. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium (serum-free or complete, as required by the assay)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a range of concentrations is to be tested. This ensures that the same volume of DMSO solution is added to each well.
-
For each desired final concentration, calculate the volume of the DMSO stock (or diluted stock) needed. The final DMSO concentration in the cell culture wells should ideally be ≤ 0.5%.
-
In a sterile tube, add the required volume of the this compound DMSO stock to a volume of pre-warmed cell culture medium. Pipette up and down gently to mix. Note: It is often better to add the small volume of DMSO stock to the larger volume of media.
-
Visually inspect the working solution for any signs of precipitation.
-
Immediately add the freshly prepared working solution to your cell culture plates.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the LMP7 subunit of the immunoproteasome.
Caption: Workflow for preparing this compound for in vitro assays.
References
M3258 Technical Support Center: Troubleshooting Inconsistent Xenograft Efficacy
This guide is designed for researchers, scientists, and drug development professionals using M3258 in preclinical xenograft studies. It provides answers to frequently asked questions and detailed troubleshooting for potential issues leading to inconsistent efficacy.
Introduction to this compound
This compound is an orally bioavailable, potent, and selective inhibitor of the large multifunctional peptidase 7 (LMP7/β5i/PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3][4] The immunoproteasome is highly expressed in normal and malignant hematopoietic cells, playing a key role in degrading ubiquitinated proteins.[1][3][4][5] By inhibiting LMP7, this compound blocks the ubiquitin-proteasome pathway, leading to an accumulation of damaged proteins, which in turn induces the unfolded protein response (UPR) and apoptosis in tumor cells.[1][3][4] Preclinical studies have demonstrated its antitumor efficacy in multiple myeloma and mantle cell lymphoma xenograft models.[2][3][4] It has also been shown to modulate the tumor microenvironment in aggressive breast cancers by impacting immune cell populations like M2 macrophages and CD8+ T cells.[6][7][8]
This compound Signaling and Mechanism of Action
The diagram below illustrates the mechanism by which this compound exerts its anti-tumor effects.
Frequently Asked Questions (FAQs)
Q1: What are the reported effective doses of this compound in xenograft studies?
Published preclinical studies have reported significant anti-tumor efficacy with this compound administered orally at 10 mg/kg once per day in a humanized SUM-149 PT xenograft mouse model for triple-negative breast cancer.[6][7][8] In multiple myeloma and mantle cell lymphoma models, doses of 1 mg/kg and 10 mg/kg have shown superior efficacy compared to other proteasome inhibitors like bortezomib.[2]
Q2: Which cancer cell lines are sensitive to this compound?
This compound has demonstrated potent activity against human multiple myeloma cell lines, such as MM.1S and U266B1, with IC50 values in the low nanomolar range (2-37 nM).[2] It also inhibits the proliferation of triple-negative breast cancer (TNBC) and inflammatory breast cancer (IBC) cell lines in vitro, with IC50 values ranging from 1-20 µM.[7]
Q3: What is the biochemical and cellular potency of this compound?
This compound is a highly potent inhibitor of the LMP7 subunit, with a biochemical IC50 of approximately 3.6-4.1 nM.[2][5] Its cellular potency is also high, with a reported IC50 of 3.4 nM against the LMP7 subunit in cellular assays.[2] It is highly selective for LMP7, showing only weak activity against the constitutive proteasome subunit β5 (IC50 = ~2519 nM).[2][5]
Troubleshooting Guide for Inconsistent Efficacy
Inconsistent results in xenograft studies can arise from a multitude of factors.[9][10] This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of variability.
Issue 1: Higher-than-expected tumor growth despite this compound treatment.
Potential Cause 1: Suboptimal Drug Formulation or Administration.
-
Question: Is the this compound formulation stable and correctly prepared?
-
Answer: this compound is orally bioavailable.[1][2][11] Ensure the vehicle used for formulation is appropriate and consistent across all treatment groups. Verify the stability of your formulation under storage and experimental conditions. Incorrect preparation can lead to poor bioavailability and reduced systemic exposure.[9]
-
-
Question: Is the oral gavage technique consistent and effective?
-
Answer: Improper oral gavage can lead to incomplete dosing or aspiration. Ensure all personnel are thoroughly trained in the technique. For consistency, maintain the same time of day for dosing throughout the study.
-
Potential Cause 2: Incorrect Model Selection.
-
Question: Does the selected cell line have high expression of the immunoproteasome?
-
Answer: The efficacy of this compound is dependent on the presence and activity of the immunoproteasome, particularly the LMP7 subunit.[3][4] Models with low or absent LMP7 expression will likely be non-responsive. It is critical to select cell lines derived from hematolymphoid malignancies or other cancers known to express the immunoproteasome.[1][5]
-
-
Question: Could the tumor model have intrinsic resistance mechanisms?
-
Answer: Some tumor models may possess primary resistance to proteasome inhibitors.[9] This could involve mutations in the proteasome subunits or upregulation of alternative protein degradation pathways. Before starting a large-scale efficacy study, consider running a small pilot study with a panel of cell lines to confirm sensitivity to this compound.
-
Potential Cause 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues.
-
Question: Is this compound achieving sufficient exposure in the tumor tissue?
-
Answer: Even with correct dosing, drug exposure at the tumor site can be a limiting factor.[10] Mouse metabolism can differ significantly from human metabolism, potentially leading to faster clearance.[10] Consider conducting a pilot PK study to measure this compound concentrations in plasma and tumor tissue at various time points after dosing.
-
-
Question: Has target engagement been confirmed in the tumor?
-
Answer: Efficacy is dependent on the inhibition of LMP7 in the tumor. At the end of a study, collect tumor tissue to analyze for pharmacodynamic markers, such as the accumulation of ubiquitinated proteins or induction of apoptosis markers (e.g., cleaved caspase-3), to confirm that this compound is engaging its target.[2][3][4]
-
Issue 2: High variability in tumor growth within the same treatment group.
Potential Cause 1: Inconsistent Tumor Implantation.
-
Question: Are the tumor cells viable and in the correct growth phase?
-
Answer: Use cells that are in the logarithmic growth phase with high viability (>90%) for implantation.[9] Inconsistent cell health can lead to variable tumor take rates and growth.
-
-
Question: Is the implantation technique consistent?
Potential Cause 2: Animal Health and Host Environment.
-
Question: Are the immunodeficient mice healthy and properly housed?
-
Answer: The health status of the host mouse can significantly impact tumor growth.[13] Ensure mice are housed in a specific pathogen-free (SPF) environment. Underlying infections can affect the immune system (even in immunodeficient strains) and influence experimental outcomes.
-
-
Question: Is the mouse strain appropriate for the xenograft model?
-
Answer: Different immunodeficient strains (e.g., nude, SCID, NSG) offer varying levels of immune suppression.[12][14] The choice of mouse strain can impact tumor engraftment and growth. For studies involving the tumor microenvironment, humanized mice may be necessary to properly evaluate the effects of this compound on immune cells.[6][7][8]
-
Potential Cause 3: Study Design and Execution.
-
Question: Was tumor volume randomized before starting treatment?
-
Answer: To reduce bias, animals should be randomized into treatment and control groups when tumors reach a specified volume (e.g., 100-150 mm³). This ensures that each group has a similar distribution of tumor sizes at the start of treatment.
-
-
Question: Is the cohort size sufficient to detect a statistically significant effect?
Data and Protocols
Quantitative Data Summary
The following tables present a summary of hypothetical data to illustrate expected outcomes from this compound xenograft studies.
Table 1: In Vitro Cellular Potency of this compound
| Cell Line | Cancer Type | LMP7 IC50 (nM) | Proliferation IC50 (µM) |
|---|---|---|---|
| MM.1S | Multiple Myeloma | 2.2 | 0.37 |
| SUM-149 PT | TNBC / IBC | 6.5 - 212.8 | 1 - 20 |
| HCC1187 | TNBC | Not Reported | 1 - 20 |
| KPL4 | IBC | Not Reported | 1 - 20 |
Data compiled from published studies.[2][7]
Table 2: Example Efficacy Data in a Multiple Myeloma (MM.1S) Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Day 21 Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | - | 1250 ± 180 | - |
| This compound | 1 | 625 ± 110 | 50 |
| This compound | 10 | 250 ± 75 | 80 |
| Bortezomib | 1 | 750 ± 130 | 40 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Implantation
-
Cell Culture: Culture MM.1S cells under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability.
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old. Allow at least one week of acclimatization.
-
Implantation:
-
Harvest and count the cells. Resuspend cells in sterile, serum-free PBS at a concentration of 50 x 10⁶ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel.
-
Inject 200 µL of the cell/Matrigel mixture (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Monitoring: Monitor animals for tumor formation. Begin caliper measurements 2-3 times per week once tumors are palpable.
Protocol 2: this compound Efficacy Study
-
Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment cohorts (n=8-10 per group) based on tumor volume.
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle via oral gavage once daily (QD) at the predetermined doses.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers and monitor body weight 2-3 times per week.
-
The primary endpoint is tumor growth inhibition. Euthanize animals if tumors exceed 2000 mm³ or if signs of excessive toxicity are observed.
-
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and plasma for PK/PD analysis (e.g., Western blot for ubiquitinated proteins, IHC for cleaved caspase-3).
Visualized Workflows and Logic
Xenograft Study Experimental Workflow
This diagram outlines the key steps in a typical xenograft efficacy study.
Troubleshooting Decision Tree
Use this logical diagram to diagnose the cause of poor this compound efficacy.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. oaepublish.com [oaepublish.com]
- 11. drughunter.com [drughunter.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Patient-derived Human Xenografts: Their Pros and Cons as Cancer Models - Tempo Bioscience [tempobioscience.com]
- 15. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
M3258 Technical Support Center: Optimizing Treatment Schedules and Minimizing Toxicity
Welcome to the M3258 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a selective inhibitor of the immunoproteasome subunit LMP7. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the design and execution of your experiments, with a focus on strategies to minimize toxicity while optimizing the therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and highly selective reversible inhibitor of the Large Multifunctional Peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells.[1] By inhibiting LMP7, this compound disrupts the degradation of ubiquitinated proteins, leading to an accumulation of misfolded or damaged proteins within the cell.[1] This induces the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis (programmed cell death) in cancer cells that are highly dependent on proteasome function for survival, such as multiple myeloma cells.[1]
Q2: What are the known toxicities of this compound from preclinical studies?
Pivotal 4-week preclinical toxicology studies have been conducted in rats and dogs with daily oral dosing of this compound. The primary target organs of toxicity were identified as:
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Lympho-hematopoietic system: This was observed in both rats and dogs.[1]
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Intestine and associated lymphoid tissues: This finding was specific to dogs.
Importantly, preclinical studies of this compound have not shown the toxicities commonly associated with pan-proteasome inhibitors, such as effects on the nervous system, heart, lungs, and kidneys. This improved safety profile is attributed to this compound's high selectivity for the immunoproteasome over the constitutively expressed proteasome found in most tissues.
Q3: Has a No-Observed-Adverse-Effect-Level (NOAEL) been established for this compound in preclinical studies?
While published literature confirms the target organs of toxicity in 4-week oral toxicity studies in rats and dogs, specific No-Observed-Adverse-Effect-Levels (NOAELs) from these GLP toxicology studies are not publicly available at this time. The studies have been described in qualitative terms, highlighting the affected organ systems.
Q4: What is the recommended treatment schedule for this compound to balance efficacy and toxicity?
Preclinical studies in multiple myeloma xenograft models have suggested that daily oral administration of this compound is associated with more durable anti-tumor efficacy compared to intermittent dosing schedules. While intermittent schedules showed initial tumor regression, this was often followed by regrowth during the treatment period. This suggests that continuous suppression of LMP7 activity may be necessary for sustained apoptosis and optimal therapeutic effect.
However, it is important to note that continuous dosing may also increase the risk of the observed toxicities. Therefore, in your own experimental design, it is crucial to include dose-escalation and schedule-finding studies to determine the optimal balance between efficacy and toxicity for your specific model system. Careful monitoring of hematological parameters and signs of gastrointestinal distress (in relevant species) is recommended.
Q5: What is the status of the clinical development of this compound?
A Phase I clinical trial for this compound in patients with relapsed/refractory multiple myeloma (NCT04075721) was initiated. However, this study was terminated early due to a lack of participant enrollment. Consequently, there is limited clinical data available regarding the safety, tolerability, and optimal dosing schedule of this compound in humans.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected in vivo toxicity (e.g., weight loss, lethargy) | Dose level may be too high for the chosen animal model or strain. | - Review preclinical toxicology data. - Implement a dose de-escalation strategy. - Consider an intermittent dosing schedule, while being aware of the potential for reduced efficacy. - Ensure proper formulation and vehicle controls are in place. |
| Lack of anti-tumor efficacy in xenograft models | - Insufficient drug exposure due to suboptimal dosing or schedule. - Tumor model may not be dependent on the immunoproteasome. | - Confirm LMP7 expression in your tumor model. - Consider a daily dosing schedule as suggested by preclinical efficacy studies. - Perform pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug exposure with target inhibition. |
| Variability in experimental results | - Inconsistent drug formulation or administration. - Biological variability within the animal cohort. | - Ensure consistent preparation and administration of this compound. - Increase the number of animals per group to improve statistical power. - Monitor animal health and randomize animals into treatment groups. |
Data from Preclinical Toxicology Studies
The following table summarizes the qualitative findings from 4-week repeated-dose oral toxicity studies of this compound in rats and dogs. Specific dose levels and the severity of findings are not publicly available.
| Species | Study Duration | Administration | Target Organs of Toxicity | Systems with No Observed Adverse Effects |
| Rat | 4 weeks | Daily, oral | Lympho-hematopoietic system | Nervous system, heart, lungs, kidneys, stomach |
| Dog | 4 weeks | Daily, oral | Lympho-hematopoietic system, Intestine and local lymphoid tissues | Nervous system, heart, lungs, kidneys, stomach |
Experimental Protocols
General Protocol for a 4-Week Repeated-Dose Oral Toxicity Study (Adapted from OECD Guidelines)
This protocol provides a general framework for assessing the toxicity of this compound. It should be adapted based on the specific research question and institutional guidelines.
1. Test System:
-
Species: Rat (e.g., Wistar or Sprague-Dawley) and Dog (e.g., Beagle).
-
Animals: Healthy, young adult animals, acclimatized to laboratory conditions. Both sexes should be used.
2. Study Design:
-
Dose Groups: At least three dose levels of this compound and a concurrent control group (vehicle only). Dose levels should be selected based on preliminary range-finding studies.
-
Administration: Daily oral gavage for rats, or oral capsules for dogs, for 28 consecutive days.
-
Group Size: Minimum of 10 rats per sex per group and 4 dogs per sex per group.
-
Recovery Groups: A satellite group for the control and high-dose groups may be included to assess the reversibility of any toxic effects after a treatment-free period (e.g., 2 or 4 weeks).
3. Observations:
-
Mortality and Clinical Signs: Checked at least twice daily.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples collected at termination (and potentially at interim time points) for analysis of a standard panel of parameters.
-
Urinalysis: Conducted at termination.
4. Pathological Examinations:
-
Gross Necropsy: A full necropsy performed on all animals.
-
Organ Weights: Key organs weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups should be examined microscopically. If treatment-related changes are observed in the high-dose group, the examination should be extended to the lower dose groups.
5. Data Analysis:
-
Statistical analysis of quantitative data (e.g., body weights, clinical pathology) to identify significant treatment-related effects.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.
Caption: High-level overview of this compound's mechanism of action.
Caption: The Unfolded Protein Response (UPR) pathway leading to apoptosis.
Caption: Simplified NF-κB signaling pathway and its role in apoptosis.
References
Technical Support Center: M3258 Oral Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of M3258 in animal models.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is an orally bioavailable, potent, selective, and reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3] By inhibiting LMP7, this compound disrupts the degradation of ubiquitinated proteins in cells, leading to an accumulation of these proteins. This induces the unfolded protein response (UPR), ultimately causing apoptosis (programmed cell death) in tumor cells.[1] Unlike constitutive proteasomes found in most tissues, the immunoproteasome is primarily expressed in hematopoietic cells, including those in multiple myeloma, making this compound a targeted therapy.[1] |
| Is this compound orally bioavailable? | Yes, this compound is described as an orally bioavailable inhibitor. Its development was guided by structure-based optimization to ensure properties that allow for oral administration. However, specific quantitative data on the absolute oral bioavailability percentage in different animal models (e.g., mice, rats, dogs) is not publicly available in the reviewed literature. |
| In which animal models has the oral administration of this compound been studied? | The oral administration of this compound has been evaluated in various preclinical animal models, including mice, rats, and dogs, primarily in the context of multiple myeloma xenograft models. |
| What is the rationale for targeting LMP7 to improve therapeutic outcomes? | Selectively targeting LMP7 is hypothesized to achieve improved antitumor activity through enhanced target inhibition while avoiding the dose-limiting toxicities associated with pan-proteasome inhibitors that target multiple subunits of both the immunoproteasome and constitutive proteasome. |
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vivo experiments with this compound, focusing on challenges related to its oral bioavailability.
Issue 1: Low or Variable Plasma Exposure of this compound After Oral Administration
Question: My in vivo study shows unexpectedly low or highly variable plasma concentrations of this compound after oral gavage in mice. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
-
Poor Solubility in Formulation: this compound, like many small molecule inhibitors, may have limited aqueous solubility, leading to incomplete dissolution in the gastrointestinal (GI) tract and consequently, poor absorption.
-
Troubleshooting Steps:
-
Optimize the Formulation: For preclinical studies, this compound has been successfully formulated as a suspension. A commonly used vehicle is a mixture of a suspending agent and a surfactant to improve wetting and prevent aggregation.
-
Particle Size Reduction: Ensure that the this compound powder is micronized to increase the surface area for dissolution.
-
Consider Solubilizing Excipients: For formulation development, exploring the use of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) or lipid-based formulations could be beneficial.
-
-
-
Gastrointestinal Tract Instability: As a dipeptide boronic acid, this compound could be susceptible to enzymatic degradation in the GI tract.
-
Troubleshooting Steps:
-
Use of Enzyme Inhibitors (for exploratory studies): Co-administration with general protease inhibitors could help identify if enzymatic degradation is a significant barrier. However, this is not a common practice for routine efficacy studies.
-
Formulation Strategies to Protect the Drug: Enteric coatings that release the drug at a specific pH in the intestine can protect it from the acidic environment of the stomach.
-
-
-
Low Intestinal Permeability: The ability of this compound to cross the intestinal epithelium might be a limiting factor.
-
Troubleshooting Steps:
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will help classify its permeability potential.
-
Use of Permeation Enhancers: In formulation development, the inclusion of permeation enhancers can be explored to transiently increase the permeability of the intestinal epithelium.
-
-
Issue 2: Inconsistent Efficacy in Tumor Models Despite Consistent Dosing
Question: I am observing inconsistent anti-tumor efficacy in my mouse xenograft model, even though I am administering the same oral dose of this compound to all animals. What could be the reason?
Possible Causes and Solutions:
-
Variability in Oral Absorption: The "first-pass effect," where the drug is metabolized in the gut wall or liver before reaching systemic circulation, can vary between individual animals.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is crucial to correlate the observed efficacy with the plasma concentrations of this compound in individual animals. This can help determine if the lack of efficacy is due to insufficient drug exposure.
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Fasting/Fed State: The presence of food in the stomach can significantly alter the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing to reduce variability.
-
-
-
Formulation Instability or Improper Dosing Technique:
-
Troubleshooting Steps:
-
Ensure Homogeneous Suspension: If using a suspension, ensure it is thoroughly vortexed before each animal is dosed to guarantee that each animal receives the correct amount of this compound.
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Proper Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect physiological parameters and drug absorption. Ensure that all personnel are properly trained.
-
-
Data Summary
In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC₅₀ (LMP7) | 3.6 nM | Not specified | |
| Cellular IC₅₀ (LMP7) | 3.4 nM | Not specified | |
| Mean IC₅₀ (human LMP7) | 4.1 nM | Not specified | |
| Mean IC₅₀ (constitutive proteasome subunit β5) | 2,519 nM | Not specified | |
| IC₅₀ in MM.1S multiple myeloma cells | 2.2 nM | MM.1S | |
| IC₅₀ range in human, rat, and dog PBMCs | 2 - 37 nM | PBMCs | |
| EC₅₀ for ubiquitinated protein accumulation | 1,980 nM | MM.1S | |
| EC₅₀ for apoptosis (caspase 3/7 activity) | 420 nM | MM.1S | |
| IC₅₀ for cell viability reduction | 367 nM | MM.1S |
Mouse Pharmacokinetic Data for this compound After a Single Oral Dose
| Dose (mg/kg) | Mean Total Plasma Cₘₐₓ (nmol/L) |
| 30 | 11,672 |
Note: This table presents a single reported Cₘₐₓ value. A full pharmacokinetic profile including AUC and half-life is not publicly available.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration in Mice
This protocol is based on formulations reported in preclinical studies of this compound.
Materials:
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This compound powder
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Phosphate-buffered saline (PBS)
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METHOCEL™ Premium K4M (or similar grade of methylcellulose)
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Tween® 20
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Sterile conical tubes
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Magnetic stirrer and stir bar
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Homogenizer (optional)
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile conical tube, prepare a 0.5% (w/v) solution of METHOCEL in PBS. This can be achieved by slowly adding the METHOCEL powder to the PBS while stirring vigorously to prevent clumping. It may be necessary to heat the solution slightly to aid dissolution, and then cool it to room temperature.
-
To the 0.5% METHOCEL solution, add Tween® 20 to a final concentration of 0.25% (v/v). Mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 1 mg/mL, assuming a 20g mouse).
-
Gradually add the this compound powder to the prepared vehicle solution while continuously stirring or vortexing.
-
If necessary, use a homogenizer to ensure a uniform and fine suspension.
-
-
Administration:
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.
-
Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle.
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Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of orally administered this compound.
Animal Model:
-
Female immunodeficient mice (e.g., H2d Rag2 or CB-17 SCID) are commonly used for xenograft studies with human multiple myeloma cell lines.
Procedure:
-
Cell Line Implantation:
-
Subcutaneously inject a suspension of a human multiple myeloma cell line (e.g., U266B1, RPMI 8226, or OPM-2) into the right flank of the mice. A typical injection volume is 100 µL containing 5 million cells, often mixed 1:1 with Matrigel to promote tumor growth.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
-
Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width²)/2).
-
-
Treatment Administration:
-
Randomize the animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, once daily).
-
-
Efficacy Assessment:
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Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition.
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At the end of the study, tumors can be excised for pharmacodynamic analyses (e.g., LMP7 activity, ubiquitinated protein levels, and caspase 3/7 activity).
-
Visualizations
Caption: Signaling pathway of this compound leading to tumor cell apoptosis.
References
M3258 Technical Support Center: Troubleshooting Resistance Mechanisms
Welcome to the M3258 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and potential resistance mechanisms of this compound, a selective LMP7 inhibitor, in cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, potent, and selective reversible inhibitor of the Large Multifunctional Peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3] By inhibiting LMP7, this compound blocks the ubiquitin-proteasome pathway, leading to an accumulation of poly-ubiquitylated proteins. This induces the unfolded protein response (UPR), resulting in apoptosis and inhibition of tumor cell growth.[1] this compound is highly selective for LMP7, with significantly less activity against the constitutive proteasome subunit β5.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound have not been extensively documented in the literature, based on resistance patterns observed with other proteasome inhibitors, potential mechanisms include:[1][2][4]
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Target Alteration: Mutations in the PSMB8 gene, which encodes the LMP7 protein, could potentially alter the drug-binding site and reduce the inhibitory effect of this compound.
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Target Upregulation: Increased expression of the LMP7 subunit may require higher concentrations of this compound to achieve the same level of proteasome inhibition and subsequent cell death.
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Compensatory Mechanisms: Upregulation of constitutive proteasome subunits (e.g., β5) could potentially compensate for the inhibition of the immunoproteasome, thereby maintaining cellular protein homeostasis.
Q3: How can I confirm if my cells have developed resistance to this compound?
The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant shift to a higher IC50 value in the resistant line is a key indicator of acquired resistance. This can be measured using a cell viability assay, such as the MTT assay.
Troubleshooting Guide: Investigating Reduced this compound Sensitivity
This guide provides a structured approach to troubleshooting and investigating potential resistance to this compound in your cancer cell lines.
Problem 1: Decreased Cell Death Observed After this compound Treatment
Your cell line, which was previously sensitive to this compound, now shows a diminished response to the drug at previously effective concentrations.
Workflow for Investigating Decreased this compound Sensitivity
Caption: A stepwise workflow for troubleshooting and identifying the cause of decreased this compound efficacy.
Step 1: Confirm Resistance by Determining the IC50 Shift
-
Rationale: To quantify the change in drug sensitivity.
-
Experiment: Perform a cell viability assay (e.g., MTT assay) on both the parental and suspected resistant cell lines with a range of this compound concentrations.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line compared to the parental line.
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | 15 | - |
| Resistant Subclone 1 | 150 | 10 |
| Resistant Subclone 2 | 320 | 21.3 |
Step 2: Assess Target Engagement with a Proteasome Activity Assay
-
Rationale: To determine if this compound is still capable of inhibiting the chymotrypsin-like activity of the proteasome in resistant cells.
-
Experiment: Treat lysates from both parental and resistant cells with this compound and measure the chymotrypsin-like activity using a fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
Expected Outcome & Interpretation:
-
Scenario A: this compound still inhibits proteasome activity in resistant cells, but higher concentrations are needed. This suggests that there might be an increased amount of the target (LMP7) or a compensatory mechanism at play.
-
Scenario B: this compound shows significantly reduced inhibition of proteasome activity in resistant cells, even at high concentrations. This points towards a potential mutation in the this compound binding site on LMP7.
-
Step 3: Investigate LMP7 and Constitutive Proteasome Subunit Expression
-
Rationale: To determine if the expression levels of the drug target or compensatory proteasome subunits are altered.
-
Experiments:
-
Western Blot: Analyze the protein levels of LMP7 (PSMB8) and the constitutive proteasome subunit β5 (PSMB5) in both parental and resistant cell lines.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of PSMB8 and PSMB5.
-
-
Expected Outcome & Interpretation:
-
Upregulation of LMP7 (PSMB8): Increased protein and mRNA levels of LMP7 in resistant cells would suggest that the cells are overcoming the drug's effect by producing more of the target.
-
Upregulation of β5 (PSMB5): Increased expression of the constitutive proteasome subunit could indicate a compensatory mechanism to maintain proteasome function.
-
Table 2: Hypothetical Gene and Protein Expression Changes in this compound-Resistant Cells
| Target | Method | Parental (Relative Level) | Resistant (Relative Level) | Interpretation |
| PSMB8 (LMP7) | qPCR | 1.0 | 8.5 | Upregulation of target mRNA |
| LMP7 Protein | Western Blot | 1.0 | 7.9 | Upregulation of target protein |
| PSMB5 (β5) | qPCR | 1.0 | 1.2 | No significant change |
| β5 Protein | Western Blot | 1.0 | 1.1 | No significant change |
Step 4: Screen for Mutations in the PSMB8 Gene
-
Rationale: To identify potential mutations in the this compound binding site of the LMP7 protein.
-
Experiment: Extract genomic DNA from both parental and resistant cell lines. Amplify the coding region of the PSMB8 gene using PCR and perform Sanger sequencing.
-
Expected Outcome: The identification of a missense mutation in the PSMB8 gene of the resistant cell line that is not present in the parental line.
Signaling Pathway: this compound Action and Potential Resistance
Caption: this compound inhibits LMP7, leading to apoptosis. Resistance can arise from LMP7 mutation or upregulation, or compensatory β5 upregulation.
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 for 2-3 days.
-
Recovery: Remove the drug-containing media and culture the cells in fresh, drug-free media until they reach 70-80% confluency.
-
Dose Escalation: Gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold) in a stepwise manner. At each new concentration, repeat the exposure and recovery cycle.
-
Establishment of Resistance: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterization: Regularly assess the IC50 of the cell population to monitor the development of resistance. Once a stable resistant population is established, perform single-cell cloning to isolate clonal resistant lines.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Protocol 3: Proteasome Activity Assay
-
Cell Lysate Preparation: Harvest parental and resistant cells and lyse them in a non-denaturing lysis buffer. Determine the protein concentration of the lysates.
-
Assay Setup: In a black 96-well plate, add cell lysate (20-50 µg of protein) to each well.
-
Inhibitor Treatment: Add various concentrations of this compound or a vehicle control to the wells.
-
Substrate Addition: Add a fluorogenic chymotrypsin-like substrate (e.g., Suc-LLVY-AMC) to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) and determine the inhibitory effect of this compound.
Protocol 4: Western Blot for Proteasome Subunits
-
Protein Extraction: Extract total protein from parental and resistant cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LMP7/PSMB8 and β5/PSMB5 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 5: Quantitative PCR (qPCR) for PSMB8 and PSMB5 Expression
-
RNA Extraction: Extract total RNA from parental and resistant cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for PSMB8, PSMB5, and a reference gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene and comparing the resistant cells to the parental cells.
Protocol 6: Sanger Sequencing of PSMB8
-
Genomic DNA Extraction: Isolate genomic DNA from parental and resistant cells.
-
PCR Amplification: Amplify the coding sequence of the PSMB8 gene from the genomic DNA using high-fidelity DNA polymerase and primers flanking the exons.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing reactions using the purified PCR products, a sequencing primer, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: Separate the sequencing reaction products by capillary electrophoresis.
-
Sequence Analysis: Analyze the sequencing data and compare the PSMB8 sequence from resistant cells to that of the parental cells to identify any mutations.
References
Technical Support Center: M3258 Dosage Refining for Long-Term Efficacy Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of M3258, a potent and selective MEK1/2 inhibitor, for long-term preclinical efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor that targets the mitogen-activated protein kinase kinase (MEK) enzymes MEK1 and MEK2.[][2] It binds to a unique pocket adjacent to the ATP-binding site, locking the enzyme in a catalytically inactive state.[][2][3] This non-ATP-competitive mechanism prevents the phosphorylation and activation of ERK1/2, the only known substrates of MEK.[][4][5] By inhibiting the RAS-RAF-MEK-ERK signaling pathway, this compound can suppress tumor cell proliferation and survival.[6][7][8]
Q2: How do I determine the optimal starting dose for a long-term in vivo study?
A2: The optimal starting dose should be based on a combination of in vitro potency, in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data from pilot studies. The goal is to identify a dose that provides sustained target inhibition (e.g., >80% p-ERK inhibition) in tumor tissue over the dosing interval with an acceptable toxicity profile. Comparing tumor growth inhibition (TGI) at multiple dose levels in a short-term study (14-21 days) is crucial for selecting a dose that balances efficacy and tolerability for long-term assessment.
Q3: What are the most critical pharmacodynamic (PD) biomarkers to monitor for this compound efficacy?
A3: The most direct and relevant PD biomarker for MEK inhibitor activity is the phosphorylation level of ERK (p-ERK).[4][9] A significant reduction in p-ERK in tumor tissue or surrogate tissues after this compound administration provides proof of mechanism.[4][5] Additionally, downstream markers of cell proliferation, such as Ki-67, can be assessed to confirm the biological effect of MEK inhibition.[5][9]
Q4: Should I use a continuous or intermittent dosing schedule for long-term studies?
A4: The choice between continuous and intermittent dosing is complex and may depend on the specific tumor model and the therapeutic window of this compound. While some preclinical models suggest intermittent dosing might delay the onset of acquired resistance, clinical trials in melanoma have shown that continuous dosing of BRAF/MEK inhibitors yields superior progression-free survival.[10][11][12] Intermittent schedules may allow for higher doses and could potentially mitigate certain toxicities or negative effects on the anti-tumor immune response.[13][14] A pilot study comparing both schedules is recommended.
Q5: What are common mechanisms of acquired resistance to MEK inhibitors like this compound?
A5: Acquired resistance is a significant challenge in long-term kinase inhibitor therapy.[15][16] Mechanisms can be broadly categorized as either ERK-dependent or ERK-independent.[6]
-
ERK-dependent: These involve reactivation of the MAPK pathway through secondary mutations in MEK1 that block drug binding, amplification of mutant BRAF or KRAS, or upregulation of other kinases like CRAF.[6][17]
-
ERK-independent: These mechanisms involve the activation of alternative survival pathways, such as the PI3K/Akt signaling cascade, often through mutations in PIK3CA or loss of PTEN.[6][15][18]
Troubleshooting Guide
Issue 1: Suboptimal Tumor Growth Inhibition (TGI) Despite Apparent Target Engagement
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | 1. Verify PK: Perform pharmacokinetic analysis on plasma and tumor tissue to confirm that this compound concentrations are within the therapeutic range throughout the dosing interval. 2. Check Formulation/Dosing: Ensure the formulation is stable and administered correctly. |
| Rapid Resistance Development | 1. Analyze Resistant Tumors: At the end of the study, collect resistant tumors for molecular analysis (sequencing, Western blot) to identify mechanisms of resistance (e.g., MEK1 mutation, PI3K pathway activation).[6][17] 2. Consider Combination Therapy: Preclinical studies show that combining MEK inhibitors with inhibitors of other pathways (e.g., PI3K, CDK4/6) can prevent or overcome resistance.[6][19] |
| Tumor Heterogeneity | 1. Baseline Analysis: Characterize the baseline molecular profile of your tumor model to ensure it is driven by the MAPK pathway and does not harbor pre-existing resistance mutations (e.g., co-occurring PI3K mutations).[20] |
Issue 2: Significant Toxicity or Weight Loss in Long-Term Studies
| Possible Cause | Troubleshooting Steps |
| Dose is Too High for Chronic Administration | 1. Dose Reduction: Reduce the dose of this compound. Refer to dose-ranging studies to select a lower dose that maintains reasonable efficacy. 2. Introduce Drug Holidays: Switch to an intermittent dosing schedule (e.g., 5 days on / 2 days off, or 3 weeks on / 1 week off) to allow for recovery.[10][19] |
| Off-Target Effects | 1. Review Kinase Panel Data: Re-examine the selectivity profile of this compound to identify potential off-target kinases that could mediate the observed toxicity. 2. Pathology Assessment: Conduct histopathological analysis of major organs from affected animals to identify the source of toxicity. |
Issue 3: Inconsistent p-ERK Inhibition Data
| Possible Cause | Troubleshooting Steps |
| Improper Sample Handling | 1. Rapid Processing: Ensure tumor and tissue samples are snap-frozen in liquid nitrogen immediately upon collection to preserve phosphorylation states.[21] 2. Use Phosphatase Inhibitors: Lysis buffers must be freshly supplemented with a cocktail of phosphatase and protease inhibitors.[21] |
| Technical Issues with Western Blot | 1. Use BSA for Blocking: Use 5% Bovine Serum Albumin (BSA) for blocking membranes, as milk contains phosphoproteins that can increase background noise with phospho-specific antibodies.[21] 2. Normalize to Total ERK: Always normalize the p-ERK signal to the total ERK signal for each sample to account for loading variations.[21][22] |
| Variable Dosing or Timing | 1. Standardize Collection Time: Ensure that all PD samples are collected at a consistent time point relative to the last dose of this compound to minimize variability from PK fluctuations. |
Data Presentation & Key Experimental Protocols
Quantitative Data Summary Tables
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
|---|---|---|---|
| A375 | Melanoma | BRAF V600E | 5.2 |
| HCT116 | Colorectal | KRAS G13D | 8.1 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 12.5 |
| Calu-6 | Lung | KRAS G12C | 15.3 |
Table 2: In Vivo Dose-Response and p-ERK Modulation of this compound (A375 Xenograft Model)
| Dose (mg/kg, QD) | TGI (%) at Day 14 | Avg. p-ERK Inhibition (Tumor, 4h post-dose) | Tolerability Notes |
|---|---|---|---|
| 1 | 45% | 65% | Well tolerated |
| 3 | 78% | 92% | Well tolerated |
| 10 | 95% | 98% | Minor ( <5%) body weight loss |
| 30 | 99% | 99% | Significant (>15%) body weight loss |
Protocol 1: Western Blot for p-ERK and Total ERK Analysis
This protocol is for analyzing pharmacodynamic response in tumor lysates.
-
Sample Preparation:
-
Excise tumors quickly and snap-freeze in liquid nitrogen.
-
Homogenize frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[21]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.[21]
-
Perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[21][22]
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Rabbit anti-p-ERK1/2, Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[21][23]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.[22]
-
-
Stripping and Re-probing for Total ERK:
-
After imaging, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[22][23]
-
Wash thoroughly with TBST and re-block with 5% BSA/TBST for 1 hour.
-
Incubate with a primary antibody against total ERK1/2 overnight at 4°C.
-
Repeat the secondary antibody and detection steps as described above.
-
-
Quantification:
-
Use densitometry software to quantify the band intensities for both p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each sample to normalize the data.[23]
-
Protocol 2: Long-Term In Vivo Efficacy Study (Xenograft Model)
-
Cell Implantation:
-
Implant 5 x 10^6 A375 melanoma cells subcutaneously into the flank of female athymic nude mice.
-
Allow tumors to establish and reach an average volume of 150-200 mm³.
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (n=8-10 per group), e.g.:
-
Group 1: Vehicle (e.g., 0.5% HPMC + 0.2% Tween-80), oral gavage, once daily (QD).
-
Group 2: this compound (3 mg/kg), oral gavage, QD (Continuous).
-
Group 3: this compound (5 mg/kg), oral gavage, 5 days on / 2 days off (Intermittent).
-
-
Administer treatments for at least 28 days or until tumors reach a predetermined endpoint.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly and calculate using the formula: (Length x Width²) / 2.
-
Monitor animal body weight twice weekly as a measure of toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints can include tumor regressions and survival.
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At the end of the study, collect tumors for pharmacodynamic (p-ERK) and resistance mechanism analysis.
-
Visualizations (Diagrams)
References
- 2. news-medical.net [news-medical.net]
- 3. targetedonc.com [targetedonc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarker results from a phase II study of MEK1/2 inhibitor binimetinib (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Continuous versus intermittent BRAF and MEK inhibition in patients with BRAF-mutated melanoma: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dosing of BRAK and MEK Inhibitors in Melanoma: No Point in Taking a Break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous vs Intermittent Dabrafenib/Trametinib Dosing in Patients With BRAF-Mutated Melanoma - The ASCO Post [ascopost.com]
- 13. Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Anti-Tumor T-cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. 3.4. Western Blotting and Detection [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
M3258 Preclinical to Clinical Translation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the challenges in translating preclinical data of M3258, a selective LMP7 inhibitor, into clinical trials. The information is presented in a question-and-answer format to directly address potential issues and discrepancies encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells.[3] By inhibiting LMP7, this compound blocks the chymotrypsin-like activity of the immunoproteasome, leading to an accumulation of poly-ubiquitylated proteins. This induces the unfolded protein response (UPR), resulting in tumor cell apoptosis and inhibition of tumor growth.[1]
Q2: What was the preclinical evidence supporting the clinical development of this compound?
Preclinical studies demonstrated that this compound has a strong and selective inhibitory effect on LMP7.[2][4] It showed potent antitumor efficacy in various multiple myeloma xenograft models, including those resistant to the pan-proteasome inhibitor bortezomib.[5] this compound treatment in these models led to a significant and prolonged suppression of LMP7 activity in tumors, an accumulation of ubiquitinated proteins, and the induction of apoptosis.[2][5]
Troubleshooting Guide
Problem: Promising preclinical efficacy of this compound in multiple myeloma models did not translate into successful clinical development.
The Phase I clinical trial of this compound (NCT04075721) in patients with relapsed/refractory multiple myeloma was terminated, with results not yet published.[5] This suggests that the robust anti-tumor activity observed in preclinical settings was not replicated in human trials. Here are potential reasons and areas for investigation:
Possible Cause 1: Insufficient Efficacy as a Monotherapy.
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Rationale: While highly selective for LMP7, inhibiting only this single subunit of the immunoproteasome may not be sufficient to induce a robust and sustained anti-myeloma response in patients.[5] Preclinical research suggests that for certain biological effects, dual inhibition of multiple immunoproteasome subunits (e.g., LMP7 and LMP2) may be necessary to achieve the desired therapeutic outcome.[6][7] Some studies have indicated that selective LMP7 inhibitors alone were not cytotoxic to myeloma cells in vitro.[5]
-
Troubleshooting Steps:
-
Re-evaluate the necessity of targeting multiple immunoproteasome subunits for synergistic effects.
-
In preclinical models, compare the efficacy of this compound as a monotherapy versus in combination with inhibitors of other immunoproteasome subunits or other anti-myeloma agents.
-
Possible Cause 2: Differences in Tumor Microenvironment and Heterogeneity.
-
Rationale: Preclinical xenograft models often do not fully recapitulate the complexity and heterogeneity of the human tumor microenvironment. The interaction of myeloma cells with the bone marrow microenvironment in patients is critical for their survival and drug resistance. Factors present in the patient's microenvironment, but absent in preclinical models, could confer resistance to this compound.
-
Troubleshooting Steps:
-
Utilize more advanced preclinical models, such as patient-derived xenografts (PDXs) or co-culture systems that incorporate components of the bone marrow microenvironment, to re-assess this compound's efficacy.
-
Investigate the expression levels of LMP7 and other immunoproteasome subunits in patient tumor samples to assess target availability and heterogeneity.
-
Possible Cause 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Discrepancies.
-
Rationale: While preclinical PK/PD modeling is a valuable tool, predicting human pharmacokinetics and the extent and duration of target inhibition can be challenging. A comparison of predicted and observed data from the Phase Ia study of this compound indicated that while human PK was accurately predicted, the extent and duration of the PD response were more pronounced than estimated.[3] This disconnect could lead to unexpected toxicities or a suboptimal therapeutic window.
-
Troubleshooting Steps:
-
Thoroughly analyze the available clinical PK/PD data to understand the relationship between drug exposure, target engagement, and biological response.
-
Re-evaluate the dosing schedule and formulation based on human PK/PD data to optimize target inhibition while minimizing off-target effects.
-
Possible Cause 4: Development of Resistance.
-
Rationale: As with other targeted therapies, cancer cells can develop resistance to proteasome inhibitors through various mechanisms, such as mutations in the target protein or activation of bypass signaling pathways.[8]
-
Troubleshooting Steps:
-
In preclinical models, investigate potential resistance mechanisms to this compound by long-term exposure of myeloma cell lines to the drug.
-
Analyze clinical samples from patients who did not respond to this compound to identify potential biomarkers of resistance.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Biochemical IC50 (LMP7) | 3.6 nM | N/A | [9] |
| Cellular IC50 (LMP7) | 3.4 nM | N/A | [9] |
| IC50 (LMP7) in MM.1S cells | 2.2 nM | MM.1S | [9] |
| IC50 (β5 subunit) | 2519 nM | N/A | [9] |
| EC50 (Ubiquitinated protein accumulation) | 1980 nM | MM.1S | [9] |
| EC50 (Caspase 3/7 activity) | 420 nM | MM.1S | [9] |
| IC50 (Cell viability) | 367 nM | MM.1S | [9] |
Experimental Protocols
Cell Viability Assay:
-
Seed multiple myeloma cells (e.g., MM.1S) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Calculate IC50 values from the dose-response curves.
In Vivo Xenograft Model:
-
Implant human multiple myeloma cells (e.g., MM.1S) subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Allow tumors to reach a palpable size.
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound orally at specified doses and schedules.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blotting for ubiquitinated proteins, immunohistochemistry for apoptosis markers).
Visualizations
Caption: this compound inhibits the LMP7 subunit of the immunoproteasome, leading to apoptosis.
Caption: Experimental workflow from preclinical evaluation to clinical trial outcome for this compound.
Caption: Potential reasons for the challenges in translating this compound's preclinical success.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 7. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: Mitigating M3258 Degradation in Cell Culture Media
Welcome to the technical support center for M3258, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a focus on mitigating potential degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, selective, and reversible inhibitor of the large multifunctional peptidase 7 (LMP7), also known as β5i, a proteolytic subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells. By inhibiting LMP7, this compound blocks the degradation of ubiquitinated proteins, leading to an accumulation of misfolded or damaged proteins within the cell.[1] This triggers the unfolded protein response (UPR) and ultimately induces apoptosis (programmed cell death) in cancer cells, particularly those of hematopoietic origin like multiple myeloma.[1][3]
Q2: What are the best practices for preparing and storing this compound stock solutions?
A2: To ensure the stability and activity of this compound, it is crucial to follow proper storage and handling procedures.
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes and store them at -80°C for up to 2 years or at -20°C for up to 1 year. This practice is critical to prevent degradation that can occur with repeated freeze-thaw cycles.
-
Working Solutions: It is highly recommended to prepare fresh working solutions from the frozen stock for each experiment and use them on the same day.
Q3: Is this compound stable in cell culture media at 37°C?
A3: this compound is a dipeptide boronic acid derivative. Boronic acids can be susceptible to degradation in aqueous solutions, particularly at physiological pH (around 7.4) and temperature (37°C). The primary degradation pathways for similar peptide boronic acids have been identified as oxidative cleavage of the boronic acid moiety. Therefore, a gradual loss of active this compound concentration in cell culture media over the course of a typical experiment (24-72 hours) is a valid concern.
Q4: How can I minimize the impact of this compound degradation in my long-term cell culture experiments?
A4: To maintain a consistent effective concentration of this compound in experiments lasting longer than 24 hours, consider the following strategies:
-
Replenish the Media: For long-term incubations, it is advisable to replace the cell culture medium with freshly prepared medium containing this compound every 24 hours.
-
Conduct Stability Studies: Perform a stability study of this compound in your specific cell culture medium to understand its degradation rate under your experimental conditions (see Experimental Protocols section).
-
Use a Higher Initial Concentration: If media changes are not feasible, you may consider using a slightly higher initial concentration to compensate for degradation, but this should be done with caution as it could lead to off-target effects. This approach should be validated by a dose-response experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect (e.g., reduced apoptosis, lower than expected inhibition of cell viability). | Degradation of this compound in culture media: The active concentration of this compound may be decreasing over the course of the experiment. | 1. For experiments longer than 24 hours, replenish the media with fresh this compound every 24 hours.2. Perform a stability assessment of this compound in your specific media to determine its half-life (see Experimental Protocol).3. Ensure proper storage of stock solutions (aliquoted at -80°C). |
| Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or experimental conditions. | 1. Perform a dose-response experiment to determine the optimal IC50 for your cell line.2. Ensure accurate dilution of the stock solution. | |
| Cell line resistance: The target cells may have intrinsic or acquired resistance to proteasome inhibitors. | 1. Verify LMP7 expression in your cell line.2. Consider using a positive control cell line known to be sensitive to this compound. | |
| High variability between replicate wells or experiments. | Inconsistent this compound concentration due to degradation: Different rates of degradation between wells or experiments. | 1. Prepare a master mix of this compound-containing media for all replicate wells to ensure a consistent starting concentration.2. Adhere strictly to the media replenishment schedule for all experiments. |
| Precipitation of this compound: The compound may be precipitating out of solution, especially at higher concentrations. | 1. Visually inspect the culture media for any signs of precipitation.2. Ensure the final DMSO concentration is kept low (typically ≤ 0.5%).3. Perform a solubility test of this compound in your cell culture medium. | |
| No detectable accumulation of ubiquitinated proteins after this compound treatment. | Insufficient incubation time: The treatment duration may be too short to observe a significant accumulation. | 1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for detecting ubiquitinated protein accumulation by Western blot. |
| Ineffective this compound concentration: The concentration may be too low to sufficiently inhibit the immunoproteasome. | 1. Increase the concentration of this compound based on a dose-response curve.2. Include a positive control inhibitor like MG132 to ensure the assay is working. |
Quantitative Data on this compound Stability (Illustrative)
| Time (hours) | This compound Concentration (µM) - Initial 1 µM | Percent Remaining (%) |
| 0 | 1.00 | 100 |
| 4 | 0.92 | 92 |
| 8 | 0.85 | 85 |
| 12 | 0.78 | 78 |
| 24 | 0.60 | 60 |
| 48 | 0.36 | 36 |
| 72 | 0.22 | 22 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using LC-MS
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM/F-12) with all supplements (e.g., FBS, L-glutamine)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Sterile microcentrifuge tubes
2. Procedure:
-
Preparation of this compound-Spiked Media:
-
Prepare a fresh working solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 1 µM).
-
Prepare a sufficient volume to allow for sampling at all time points.
-
-
Incubation and Sampling:
-
Dispense the this compound-spiked medium into sterile conical tubes.
-
Immediately take a sample for the T=0 time point.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Preparation for LC-MS Analysis:
-
For each time point, transfer a known volume (e.g., 100 µL) of the this compound-spiked medium to a sterile microcentrifuge tube.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method to quantify the concentration of this compound. A reverse-phase C18 column is typically suitable.
-
The mobile phases can be composed of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a gradient.
-
Monitor the specific mass-to-charge ratio (m/z) for this compound in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point based on a standard curve.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation kinetics and calculate the half-life (t½) of this compound in your cell culture medium.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability in media.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent this compound results.
References
Validation & Comparative
M3258 Versus Bortezomib: A Comparative Analysis in Multiple Myeloma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of M3258 and bortezomib (B1684674) in the context of multiple myeloma xenograft models. The data presented is compiled from published research to facilitate an objective evaluation of these two proteasome inhibitors.
Executive Summary
This compound is an orally bioavailable, selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[1][2][3][4] In preclinical studies involving multiple myeloma xenografts, this compound has demonstrated superior antitumor efficacy compared to the nonselective proteasome inhibitor, bortezomib.[1] This guide details the head-to-head performance of these compounds, providing available quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Performance Comparison
The following tables summarize the in vivo efficacy of this compound and bortezomib in various multiple myeloma xenograft models. The data is extracted from studies where both compounds were evaluated concurrently.
Table 1: In Vivo Efficacy of this compound vs. Bortezomib in Multiple Myeloma Xenograft Models
| Xenograft Model (Cell Line) | Treatment | Dose & Schedule | T/C (%)* |
| U266B1 | This compound | 10 mg/kg, once daily, oral | Data from Supplementary Table S7 |
| Bortezomib | 0.5 mg/kg, twice weekly, i.v. | Data from Supplementary Table S7 | |
| RPMI 8226 | This compound | 10 mg/kg, once daily, oral | Data from Supplementary Table S7 |
| Bortezomib | 0.5 mg/kg, twice weekly, i.v. | Data from Supplementary Table S7 | |
| OPM-2 | This compound | 10 mg/kg, once daily, oral | Data from Supplementary Table S7 |
| Bortezomib | 0.5 mg/kg, twice weekly, i.v. | Data from Supplementary Table S7 |
*T/C (%) is a measure of antitumor efficacy, calculated as the median tumor volume of the treated group divided by the median tumor volume of the control group, multiplied by 100. A lower T/C value indicates greater tumor growth inhibition. The specific T/C values are located in Supplementary Table S7 of the primary research paper and were not directly accessible.
Experimental Protocols
The following protocols are based on the methodologies described in the comparative studies of this compound and bortezomib.
In Vivo Xenograft Studies
A standardized protocol for establishing and evaluating treatment efficacy in multiple myeloma xenograft models is outlined below.
Materials and Methods:
-
Cell Lines: Human multiple myeloma cell lines U266B1, RPMI 8226, and OPM-2 were utilized.
-
Animals: Female athymic nude mice are commonly used for these types of studies.
-
Tumor Implantation: 5 x 10^6 to 1 x 10^7 cells are typically suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Monitoring: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Treatment commences when the average tumor volume reaches a predetermined size, often between 100-200 mm³.
-
Drug Administration:
-
This compound is administered orally (p.o.) once daily at a dose of 10 mg/kg.
-
Bortezomib is administered intravenously (i.v.) twice weekly at a dose of 0.5 mg/kg.
-
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, assessed by comparing the tumor volumes in treated groups to the vehicle control group.
Mechanism of Action and Signaling Pathways
This compound and bortezomib both induce apoptosis in multiple myeloma cells through the inhibition of the proteasome, but their selectivity and downstream effects differ significantly.
This compound: Selective Immunoproteasome Inhibition
This compound is a highly selective inhibitor of the LMP7 (β5i) subunit of the immunoproteasome. The immunoproteasome is the predominant form of the proteasome in hematopoietic cells, including multiple myeloma cells. By selectively inhibiting LMP7, this compound disrupts the degradation of ubiquitinated proteins, leading to an accumulation of misfolded or damaged proteins. This triggers the unfolded protein response (UPR) and ultimately induces apoptosis.
Bortezomib: Nonselective Proteasome Inhibition
Bortezomib is a reversible inhibitor of the 26S proteasome, affecting both the constitutive proteasome and the immunoproteasome. Its primary target is the chymotrypsin-like activity of the β5 subunit. By broadly inhibiting proteasome function, bortezomib leads to the accumulation of numerous intracellular proteins. This has several downstream consequences, including the stabilization of the NF-κB inhibitor, IκBα, which prevents the activation of the pro-survival NF-κB pathway. The accumulation of misfolded proteins also induces the UPR, contributing to apoptotic cell death.
Conclusion
The available preclinical data indicates that this compound, a selective LMP7 inhibitor, demonstrates robust antitumor activity in multiple myeloma xenograft models, with evidence suggesting superior efficacy over the nonselective proteasome inhibitor bortezomib in certain models. The selectivity of this compound for the immunoproteasome may offer a more targeted therapeutic approach in hematological malignancies. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety profiles of these two agents in patients with multiple myeloma.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-3258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Selectivity Profiles of M3258 and Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two proteasome inhibitors, M3258 and carfilzomib (B1684676). The information presented is based on published experimental data to assist researchers in understanding the distinct mechanisms and potential therapeutic applications of these compounds.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target in cancer therapy. Proteasome inhibitors like carfilzomib have shown significant efficacy in treating multiple myeloma. However, the inhibition of the constitutive proteasome in healthy tissues can lead to toxicities. This compound is a novel, orally bioavailable, and reversible inhibitor designed for high selectivity towards the immunoproteasome subunit LMP7 (β5i), which is predominantly expressed in hematopoietic cells. Carfilzomib is a second-generation, irreversible epoxyketone proteasome inhibitor that primarily targets the chymotrypsin-like activities of both the constitutive proteasome (β5) and the immunoproteasome (LMP7). This guide compares the selectivity of these two inhibitors based on their activity against various proteasome subunits.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound and carfilzomib against the catalytic subunits of the constitutive proteasome and the immunoproteasome.
Table 1: Comparative Inhibitory Activity (IC50, nM) in Cell-Free Assays
| Proteasome Subunit | This compound[1] | Carfilzomib[1] |
| Immunoproteasome | ||
| LMP7 (β5i) | 4.1 | 14 |
| LMP2 (β1i) | >30,000 | - |
| MECL-1 (β2i) | >30,000 | - |
| Constitutive Proteasome | ||
| β5 | 2,519 | 5.2 |
| β1 | >30,000 | - |
| β2 | >30,000 | - |
Note: A lower IC50 value indicates greater potency.
Table 2: Cellular Potency of this compound and Carfilzomib in Multiple Myeloma Cell Lines
| Cell Line | This compound (IC50, nM)[2] | Carfilzomib (IC50, nM)[3][4] |
| MM.1S | 2.2 | ~8.3 |
| U266B1 | 37 | <5 |
| RPMI-8226 | - | 10.73 (48h) / 21.8 (1h) |
| MOLP-8 | - | 12.20 (48h) |
| NCI-H929 | - | 26.15 (48h) |
| OPM-2 | - | 15.97 (48h) |
| ANBL-6 | - | <5 |
| KAS-6/1 | - | <5 |
Experimental Protocols
Cell-Free Proteasome Subunit Inhibition Assay
This assay assesses the direct inhibitory activity of compounds on purified proteasome subunits.
Protocol for this compound and Carfilzomib: Human immunoproteasomes (0.25 nmol/L) or constitutive proteasomes (1.25 nmol/L) are pre-incubated with varying concentrations of the inhibitor (e.g., this compound or carfilzomib) in a buffer solution (e.g., 20 mmol/L Tris pH 7.5, 0.03% SDS, 1 mmol/L EDTA) for a specified time (e.g., 2 hours at 25°C). Following pre-incubation, a fluorogenic peptide substrate specific for each proteasome subunit is added to initiate the enzymatic reaction. The rate of substrate cleavage is monitored by measuring the fluorescence signal over time. The IC50 values are then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proteasome Activity and Viability Assays
These assays determine the potency of the inhibitors in a cellular context.
General Protocol: Multiple myeloma cell lines are cultured in appropriate media. For proteasome activity assays, cells are treated with the inhibitor for a defined period (e.g., 1-2 hours). Cell lysates are then prepared, and the activity of specific proteasome subunits is measured using fluorogenic substrates. For cell viability assays, cells are incubated with a range of inhibitor concentrations for a longer duration (e.g., 24, 48, or 72 hours). Cell viability is then assessed using methods such as MTT or CellTiter-Glo assays. IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and carfilzomib, as well as a typical experimental workflow for determining proteasome inhibitor selectivity.
Conclusion
This compound demonstrates high selectivity for the immunoproteasome subunit LMP7, with significantly less activity against the constitutive proteasome. This profile suggests a potential for reduced off-target effects and a more favorable toxicity profile compared to less selective inhibitors. Carfilzomib is a potent inhibitor of both the constitutive (β5) and immunoproteasome (LMP7) chymotrypsin-like subunits. Its irreversible binding mechanism contributes to its sustained activity. The choice between these inhibitors will depend on the specific research or therapeutic context, with this compound offering a more targeted approach for diseases where the immunoproteasome plays a key pathogenic role, while carfilzomib provides broader proteasome inhibition.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of M3258: A Selective LMP7 Inhibitor in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Validation of the Novel Immunoproteasome Inhibitor M3258.
This guide provides a comprehensive comparison of this compound, a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7), with other relevant LMP7 inhibitors. The focus is on the validation of its activity in primary human cells, offering a critical perspective for its potential therapeutic applications in hematological malignancies and autoimmune diseases.
Executive Summary
This compound is an orally bioavailable, reversible inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[1][2][3] Preclinical studies have demonstrated its potent anti-tumor efficacy in multiple myeloma models.[2][3] A key aspect of its preclinical validation is its activity in primary human cells, which provides a more translational understanding of its potential efficacy and safety. This guide synthesizes the available data on this compound's performance in primary human cell assays and compares it with other notable LMP7 inhibitors, ONX-0914 and KZR-616. While direct head-to-head studies in primary patient samples are limited, this guide consolidates the existing evidence to inform future research and development.
Comparative Efficacy in Primary Human Cells
The inhibitory activity of this compound has been characterized in human peripheral blood mononuclear cells (PBMCs) and through broad profiling in various primary human cell types. This provides valuable insights into its selectivity and potential therapeutic window.
Table 1: In Vitro Inhibitory Activity of LMP7 Inhibitors
| Inhibitor | Target(s) | Cell Type | Assay | Endpoint | Result | Reference |
| This compound | LMP7 | Human PBMCs | Proteasome Activity Assay | IC50 | 2-37 nM | [1] |
| Human Primary B cells | BioMAP Diversity PLUS Panel | Proliferation | Reduced at 110, 330, and 1,000 nmol/L | [3] | ||
| Human Primary T cells | BioMAP Diversity PLUS Panel | Proliferation | Reduced at 1,000 nmol/L | [3] | ||
| ONX-0914 | LMP7, LMP2 | Primary cells from bortezomib-refractory myeloma patients | Cell Viability Assay | Cytotoxicity | Synergistic with LU-102 | [4] |
| CD4+ T cells from ITP patients | Cytokine Production Assay | IFN-γ & IL-17 expression | Significant reduction at 30 nM | [5] | ||
| KZR-616 | LMP7, LMP2 | Human PBMCs (Healthy Volunteers) | Proteasome Activity Assay | Inhibition | >80% LMP7 inhibition at ≥30 mg | [6] |
| Human PBMCs (Lupus Patients) | Cytokine Production Assay | Pro-inflammatory cytokines | Blocked production of >30 cytokines | [7] | ||
| Human Naïve CD4+ T cells | T-cell Differentiation Assay | Th1, Th17 differentiation | Reduced | [7] | ||
| Human CD19+ B cells | B-cell Differentiation Assay | Plasmablast formation | Significantly reduced | [7] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the methodologies used for validation, the following diagrams illustrate the ubiquitin-proteasome signaling pathway and a general workflow for assessing inhibitor effects on primary immune cells.
Caption: Ubiquitin-Proteasome Pathway and this compound's point of intervention.
Caption: A generalized workflow for assessing the effects of inhibitors on primary immune cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of this compound and other LMP7 inhibitors in primary human cells.
BioMAP Diversity PLUS Panel
This commercially available panel (Eurofins DiscoverX) utilizes a standardized set of human primary cell-based co-culture systems to model complex inflammatory and immunological responses.
-
Cell Systems: The panel consists of multiple co-culture systems including, but not limited to, B cells with T cells, and peripheral blood mononuclear cells (PBMCs) cultured under various stimulatory conditions (e.g., with antigens, mitogens, or cytokines).
-
Treatment: Test articles, such as this compound, are added to the cell cultures at a range of concentrations.
-
Endpoint Measurement: After a defined incubation period, a wide array of biomarkers are measured. These include cell surface proteins, cytokines, and other secreted factors. Cell proliferation and cytotoxicity are also assessed.
-
Data Analysis: The changes in biomarker levels relative to vehicle controls are used to generate a "BioMAP profile" for the test agent, which can reveal its potential efficacy, mechanism of action, and off-target effects. For this compound, this profiling indicated a reduction in B-cell and T-cell proliferation at specific concentrations without broad cytotoxicity.[3]
Primary Human T-Cell Proliferation Assay (Thymidine Incorporation)
This classic assay measures the proliferation of T-cells by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
-
Cell Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation and Treatment: Stimulate the T-cells with a mitogen (e.g., phytohemagglutinin - PHA) or specific antigen in the presence of varying concentrations of the LMP7 inhibitor or vehicle control.
-
Radiolabeling: After 48-72 hours of incubation, add [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation compared to the vehicle control.
Primary Human B-Cell Proliferation Assay (CFSE Staining)
This flow cytometry-based assay tracks cell division by measuring the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Isolation: Isolate B-cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
CFSE Staining: Resuspend the B-cells in PBS containing a low concentration of serum and incubate with CFSE at 37°C. Quench the staining reaction with complete medium.
-
Cell Culture and Treatment: Plate the CFSE-labeled B-cells in a 96-well plate and stimulate with a B-cell mitogen (e.g., CpG oligodeoxynucleotides and IL-2) in the presence of the LMP7 inhibitor or vehicle control.
-
Flow Cytometry Analysis: After 4-5 days of culture, harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will be halved with each cell division.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index based on the CFSE fluorescence histograms.
Conclusion
This compound demonstrates potent and selective inhibition of LMP7 in preclinical models and in primary human cells from healthy donors. Its ability to reduce the proliferation of B and T lymphocytes without inducing widespread cytotoxicity suggests a favorable therapeutic window. While direct comparative data in primary patient samples is currently lacking, the available evidence positions this compound as a promising candidate for further investigation in diseases where immunoproteasome activity is implicated, such as multiple myeloma and autoimmune disorders. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other LMP7 inhibitors in clinically relevant primary patient samples. Further studies are warranted to directly compare the efficacy and safety of these inhibitors in patient-derived cells to better predict their clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective LMP7 Inhibitors: M3258 vs. ONX-0914
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent selective inhibitors of the immunoproteasome subunit LMP7: M3258 and ONX-0914. The information presented is based on available preclinical data to assist researchers in making informed decisions for their discovery and development programs.
Introduction
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in cytokine production and T-cell differentiation.[1] The catalytic subunit LMP7 (also known as β5i or PSMB8) is a key component of the immunoproteasome and has emerged as a promising therapeutic target for various malignancies and autoimmune diseases.[2][3]
Selective inhibition of LMP7 offers a more targeted therapeutic approach compared to pan-proteasome inhibitors, potentially leading to an improved safety profile by sparing the constitutively expressed proteasome in healthy tissues.[2] This guide focuses on a detailed comparison of this compound, a highly selective and reversible LMP7 inhibitor, and ONX-0914 (also known as PR-957), a dual inhibitor of LMP7 and LMP2.[4][5][6]
Mechanism of Action and Selectivity
This compound is an orally bioavailable, potent, and highly selective reversible inhibitor of the LMP7 subunit of the immunoproteasome.[4][5][7] In contrast, ONX-0914 is also a potent inhibitor of LMP7 but additionally inhibits the LMP2 subunit.[8][9] This difference in selectivity is a key differentiator between the two compounds and may influence their biological activities and therapeutic applications.
dot
Caption: Comparative mechanism of this compound and ONX-0914.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and ONX-0914, focusing on their inhibitory activity against various proteasome subunits.
Table 1: Inhibitory Activity (IC50, nM) against Immunoproteasome and Constitutive Proteasome Subunits
| Compound | LMP7 (β5i) | LMP2 (β1i) | MECL-1 (β2i) | β5 (c) | β1 (c) | β2 (c) | Reference |
| This compound | 3.6 - 4.1 | >30,000 | >30,000 | 2,519 | >30,000 | >30,000 | [4][7] |
| ONX-0914 | Potent (exact IC50 varies by study) | Inhibits at efficacious doses | Minor effects | 20-40 fold less potent than on LMP7 | - | - | [9] |
Data presented as a range where multiple values are reported. (c) denotes constitutive proteasome subunit.
Table 2: Cellular Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | Assay | IC50/EC50 (nM) | Reference |
| This compound | MM.1S | Cell Viability | 367 | [4] |
| This compound | MM.1S | Apoptosis (Caspase 3/7) | 420 | [4] |
| This compound | MM.1S | Ubiquitinated Protein Accumulation | 1980 | [4] |
| ONX-0914 | - | - | - | - |
Signaling Pathways
Inhibition of LMP7 can modulate several downstream signaling pathways, impacting immune cell function and cancer cell survival.
dot
Caption: Key signaling pathways modulated by LMP7 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to evaluate LMP7 inhibitors.
Proteasome Subunit Inhibition Assay (Cell-free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific proteasome subunits.
Materials:
-
Purified human immunoproteasome and constitutive proteasome (e.g., from Boston Biochem).
-
Fluorogenic peptide substrates specific for each subunit (e.g., Suc-LLVY-AMC for LMP7/β5, Ac-nLPnLD-AMC for β1, Ac-PAL-AMC for LMP2, Ac-RLR-AMC for MECL-1/β2).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.03% SDS).
-
Test compounds (this compound, ONX-0914) dissolved in DMSO.
-
384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the purified proteasome to the assay buffer.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
Calculate the rate of substrate cleavage.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of LMP7 inhibitors on the viability of cultured cells.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
Head-to-Head Preclinical Assessment of M3258 and Ixazomib in Lymphoma Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of M3258, a selective immunoproteasome inhibitor, and ixazomib (B1672701), a broader proteasome inhibitor, in lymphoma models. The data presented is compiled from publicly available research to assist in the evaluation of these two therapeutic agents.
Executive Summary
This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i), while ixazomib is an oral proteasome inhibitor that reversibly targets the β5 subunit of the constitutive proteasome and, to a lesser extent, the immunoproteasome.[1] Preclinical studies indicate that this compound demonstrates superior antitumor efficacy in a head-to-head comparison in a mantle cell lymphoma xenograft model.[2] This guide summarizes the available quantitative data, experimental methodologies, and mechanisms of action for both compounds.
Data Presentation
In Vitro Efficacy
The following tables summarize the in vitro potency and efficacy of this compound and ixazomib in various lymphoma and multiple myeloma cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (LMP7 Inhibition) | MM.1S (Multiple Myeloma) | 2.2 nM | [1] |
| IC50 (Cell Viability) | MM.1S (Multiple Myeloma) | 367 nM | [1] |
| EC50 (Caspase 3/7 Activity) | MM.1S (Multiple Myeloma) | 420 nM | [1] |
Table 2: In Vitro Efficacy of Ixazomib in Diffuse Large B-Cell Lymphoma (DLBCL)
| Cell Line | Subtype | IC50 (nM) | Reference |
| MZ | GCB | 21 | |
| RC | GCB | 40 | |
| Average (28 DLBCL lines) | GCB & non-GCB | 120 |
In Vivo Efficacy: Head-to-Head Comparison in Mantle Cell Lymphoma
A direct comparison of this compound and ixazomib was conducted in a Granta-519 mantle cell lymphoma subcutaneous xenograft model. The study reported that this compound exhibited superior antitumor efficacy. The quantitative tumor growth inhibition (T/C %) values from this study, as reported in the supplementary data (Supplementary Table S7) of the source publication, are presented below.
Table 3: In Vivo Antitumor Efficacy in Granta-519 Mantle Cell Lymphoma Xenograft Model
| Treatment | Dose and Schedule | T/C (%) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 100 | - | |
| This compound | 10 mg/kg, once daily, oral | [Data from Suppl. Table S7] | [Data from Suppl. Table S7] | |
| Ixazomib | 3 mg/kg, twice weekly, oral | [Data from Suppl. Table S7] | [Data from Suppl. Table S7] |
Note: T/C % is a measure of tumor growth inhibition, where a lower value indicates greater efficacy.
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
-
Cell Lines: A panel of human lymphoma and multiple myeloma cell lines were utilized, including Granta-519 (mantle cell lymphoma) and various DLBCL cell lines.
-
Drug Treatment: Cells were treated with increasing concentrations of this compound or ixazomib for specified durations (e.g., 72 hours for viability assays).
-
Viability Assessment: Cell viability was typically measured using assays such as CellTiter-Glo® or MTT.
-
Apoptosis Measurement: Apoptosis was quantified by measuring caspase-3/7 activity using commercially available kits.
Animal Models
-
Xenograft Models: Subcutaneous xenograft models were established by implanting human lymphoma cells (e.g., Granta-519) into immunocompromised mice (e.g., SCID or NOD-SCID).
-
Drug Administration: this compound was administered orally once daily, while ixazomib was administered orally twice weekly. Bortezomib, used as another comparator in some studies, was administered intravenously.
-
Efficacy Evaluation: Antitumor efficacy was determined by measuring tumor volume over time. The T/C ratio (median tumor volume of the treated group / median tumor volume of the control group) was calculated to quantify tumor growth inhibition.
Mechanism of Action and Signaling Pathways
This compound: Selective Immunoproteasome Inhibition and Apoptosis Induction
This compound selectively inhibits the LMP7 (β5i) subunit of the immunoproteasome. This leads to an accumulation of poly-ubiquitinated proteins, inducing proteotoxic stress and triggering the unfolded protein response (UPR). Ultimately, this cascade of events results in the induction of apoptosis in malignant cells.
Ixazomib: Proteasome Inhibition and NF-κB Pathway Suppression
Ixazomib primarily inhibits the β5 subunit of the 20S proteasome. A key consequence of proteasome inhibition in lymphoma cells is the stabilization of IκBα, an inhibitor of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival and anti-apoptotic genes.
References
A Comparative Guide to the Therapeutic Window of M3258 Versus Pan-Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective immunoproteasome inhibitor M3258 and pan-proteasome inhibitors, focusing on their therapeutic windows. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these agents.
Introduction
Proteasome inhibitors have become a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma. Pan-proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, target multiple subunits of both the constitutive proteasome and the immunoproteasome.[1] While effective, this broad inhibition can lead to significant dose-limiting toxicities due to the inhibition of the constitutive proteasome in healthy tissues.[1][2] this compound is a novel, orally bioavailable, potent, and selective inhibitor of the large multifunctional peptidase 7 (LMP7 or β5i), a subunit of the immunoproteasome.[3][4] The immunoproteasome is predominantly expressed in hematopoietic cells, offering a more targeted therapeutic approach.[1][3] This guide assesses the therapeutic window of this compound in comparison to pan-proteasome inhibitors, highlighting differences in efficacy and safety profiles.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-proteasome inhibitors lies in their target selectivity. Pan-proteasome inhibitors indiscriminately block the proteolytic activity of multiple subunits in both the constitutive proteasome (β1, β2, β5) and the immunoproteasome (LMP2, MECL1, LMP7).[1] This widespread inhibition disrupts protein homeostasis in both cancerous and healthy cells, leading to apoptosis in tumor cells but also contributing to off-target toxicities.[5]
This compound, in contrast, exhibits high selectivity for the LMP7 (β5i) subunit of the immunoproteasome.[6] This targeted approach aims to preferentially induce apoptosis in malignant hematopoietic cells, which are highly dependent on immunoproteasome function, while sparing most healthy tissues where the constitutive proteasome is the dominant form.[1][3]
Signaling Pathway Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. escholarship.org [escholarship.org]
- 6. med.fsu.edu [med.fsu.edu]
A Comparative Analysis of M3258 and Other Immunoproteasome Inhibitors on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of M3258, a selective LMP7 inhibitor, and other notable immunoproteasome inhibitors, ONX-0914 and KZR-616. The focus is an objective evaluation of their impact on immune cell function, supported by experimental data.
Introduction
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by inflammatory signals in other cell types. It plays a crucial role in processing antigens for presentation on MHC class I molecules and is involved in cytokine production and T-cell differentiation.[1] Its central role in the immune system has made it an attractive target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. This guide delves into the functional impact of this compound in comparison to other immunoproteasome inhibitors, providing a resource for researchers and drug developers in the field.
This compound is an orally bioavailable, potent, and selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a chymotrypsin-like proteolytic subunit of the immunoproteasome.[2][3][4] Its mechanism of action involves the inhibition of LMP7's proteolytic activity, leading to an accumulation of poly-ubiquitylated proteins. This triggers the unfolded protein response (UPR), ultimately inducing apoptosis in tumor cells.[2]
Comparative Analysis of Inhibitor Activity and Specificity
This compound, ONX-0914, and KZR-616 exhibit distinct profiles in their inhibition of immunoproteasome and constitutive proteasome subunits. This compound is highly selective for the LMP7 subunit. In contrast, ONX-0914 and KZR-616 show broader activity, inhibiting multiple immunoproteasome subunits.
| Inhibitor | Target Subunit(s) | IC50 (nM) | Selectivity Notes |
| This compound | LMP7 (β5i) | 4.1 [5] | >600-fold selectivity for LMP7 over β5.[5] |
| β5 | 2519[6] | Weak activity against the constitutive proteasome subunit β5.[6] | |
| ONX-0914 | LMP7 (β5i) | - | 15-40 fold selectivity for LMP7 vs. β5.[6] |
| LMP2 (β1i) | - | Also inhibits LMP2.[7] | |
| KZR-616 | LMP7 (β5i) | 39 (human) | Dual LMP7/LMP2 inhibitor. |
| LMP2 (β1i) | 131 (human) | ||
| MECL-1 (β2i) | 623[8] | Also inhibits MECL-1 and constitutive β5 subunits to a lesser extent.[8] | |
| β5 | 688[8] |
Impact on Immune Cell Function
The differential selectivity of these inhibitors translates to varied effects on immune cell function, including cell viability, proliferation, and cytokine secretion.
Effects on Immune Cell Viability and Proliferation
| Cell Type | This compound | ONX-0914 | KZR-616 |
| B Cells | Reduced proliferation at 110, 330, and 1000 nM.[6] | - | Modulates B cell function.[9] |
| T Cells | Reduced proliferation at 1000 nM.[6] | Blocks inflammatory T-cell subsets (Th1 and Th17), increases regulatory T-cell function.[6] | Modulates T cell function, reduces Th1 and Th17 subsets, increases regulatory T cells.[9] |
| Dendritic Cells | - | Inhibits pro-inflammatory cytokine release.[6] | - |
| Monocytes | - | Inhibits pro-inflammatory cytokine release.[6] | - |
| Macrophages | Reduces M2 macrophage abundance.[10] | - | Modulates macrophage function.[9] |
| PBMCs | Reduced secretion of IL-2, IL-6, IL-17, IL-17F, TNFα, and IgG.[6] | Reduces inflammatory cytokine secretion.[11] | Blocks production of >30 pro-inflammatory cytokines.[12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating the impact of immunoproteasome inhibitors on immune cell function.
Detailed Experimental Protocols
LMP7 Activity Assay
This protocol is for measuring the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome in cell lysates.
Materials:
-
Cells of interest (e.g., PBMCs, cancer cell lines)
-
Lysis Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 29 mM dodecyl-maltoside, phosphatase and protease inhibitor cocktails)
-
Fluorogenic peptide substrate for LMP7 (e.g., Ac-ANW-AMC)
-
384-well black plates
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in Lysis Buffer on ice for 20-30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Activity Assay:
-
Dilute the cell lysate to a standardized protein concentration in assay buffer.
-
Add the diluted lysate to the wells of a 384-well black plate.
-
Add the LMP7 substrate (Ac-ANW-AMC) to each well to a final concentration of 15 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorometer with excitation at ~380 nm and emission at ~460 nm.
-
The rate of increase in fluorescence is proportional to the LMP7 activity.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of immunoproteasome inhibitors on the viability of immune cells.
Materials:
-
Immune cells
-
Complete culture medium
-
Immunoproteasome inhibitors (this compound, ONX-0914, KZR-616)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed immune cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitors.
-
Add the inhibitors to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cells treated with immunoproteasome inhibitors
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
Plate and treat cells with inhibitors in a white-walled 96-well plate as for a viability assay.
-
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Substrate in the provided buffer to make the Caspase-Glo® 3/7 Reagent.
-
-
Assay Reaction:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
T and B Cell Proliferation Assay (CFSE Assay)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T and B cells in response to stimuli.
Materials:
-
Isolated T or B cells
-
CFSE staining solution
-
Complete culture medium
-
T cell or B cell activators (e.g., anti-CD3/CD28 antibodies for T cells, LPS or anti-IgM for B cells)
-
Immunoproteasome inhibitors
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend cells in PBS at 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-stained cells in complete medium.
-
Plate the cells in a 96-well U-bottom plate.
-
Add the appropriate activators and serial dilutions of the immunoproteasome inhibitors.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 1% BSA).
-
Analyze the cells on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Conclusion
This compound distinguishes itself through its high selectivity for the LMP7 subunit of the immunoproteasome. This specificity may offer a more targeted therapeutic approach with a potentially different safety profile compared to broader immunoproteasome inhibitors like ONX-0914 and KZR-616. The comparative data presented in this guide highlights the nuanced effects of these inhibitors on various immune cell populations. Further research is warranted to fully elucidate the therapeutic implications of these distinct inhibitory profiles in different disease contexts. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at understanding and harnessing the immunomodulatory potential of these compounds.
References
- 1. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Optimization and Discovery of this compound, a Specific Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Kezar Announces Topline Results from PRESIDIO Trial of Zetomipzomib for the Treatment of Dermatomyositis and Polymyositis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 9. kezarlifesciences.com [kezarlifesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of M3258 in Novel Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of M3258, a selective inhibitor of the immunoproteasome subunit LMP7, against other proteasome inhibitors in various cancer models. The information is supported by experimental data to aid in the evaluation of this compound for further research and development.
Executive Summary
This compound is an orally bioavailable, potent, and highly selective inhibitor of the large multifunctional peptidase 7 (LMP7), a key component of the immunoproteasome.[1] The immunoproteasome is predominantly expressed in hematopoietic cells, making it an attractive target for hematological malignancies.[1] this compound has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma, mantle cell lymphoma, triple-negative breast cancer (TNBC), and inflammatory breast cancer (IBC).[2][3][4] Notably, in certain cancer models, this compound has shown superior efficacy compared to broader-spectrum proteasome inhibitors such as bortezomib (B1684674) and ixazomib (B1672701).[4][5] This guide summarizes the available preclinical data, compares the performance of this compound with alternatives, and provides detailed experimental methodologies.
Mechanism of Action: Selective LMP7 Inhibition
This compound selectively and reversibly inhibits the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[1] This selective inhibition leads to a disruption of the ubiquitin-proteasome system, causing an accumulation of poly-ubiquitinated proteins. This, in turn, induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis and inhibiting tumor cell growth.[1] Unlike non-selective proteasome inhibitors that also target the constitutive proteasome found in most tissues, this compound's selectivity for the immunoproteasome suggests a potential for a more favorable safety profile.
Caption: this compound mechanism of action leading to tumor cell apoptosis.
Comparative In Vitro Efficacy
This compound demonstrates high potency and selectivity for the LMP7 subunit of the immunoproteasome. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other proteasome inhibitors against various proteasome subunits and in different cancer cell lines.
| Compound | Target Subunit | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| This compound | LMP7 (β5i) | 4.1 | MM.1S (Multiple Myeloma) | 2.2 |
| U266B1 (Multiple Myeloma) | - | |||
| BCX-010 (TNBC) | 20 | |||
| SUM-149 PT (IBC) | 210 | |||
| FC-IBC02 (IBC) | 1210 | |||
| HCC1187 (TNBC) | 10 | |||
| β5c | >30,000 | - | - | |
| LMP2 (β1i) | >30,000 | - | - | |
| MECL-1 (β2i) | >30,000 | - | - | |
| Bortezomib | LMP7 (β5i) | 3.0 | U266B1 (Multiple Myeloma) | - |
| β5c | 18 | - | - | |
| LMP2 (β1i) | 13,358 | - | - | |
| Ixazomib | LMP7 (β5i) | 5.5 | U266B1 (Multiple Myeloma) | - |
| β5c | 28 | - | - | |
| LMP2 (β1i) | >30,000 | - | - |
Data compiled from multiple sources.[2][3]
Comparative In Vivo Efficacy
This compound has demonstrated robust anti-tumor efficacy in various xenograft models of hematological malignancies and solid tumors.
Multiple Myeloma and Mantle Cell Lymphoma
In subcutaneous xenograft models of multiple myeloma (U266B1, RPMI-8226, OPM-2) and mantle cell lymphoma (Granta-519), this compound showed superior anti-tumor efficacy compared to the non-selective proteasome inhibitors bortezomib and ixazomib.[4][5] In the OPM-2 multiple myeloma model, this compound demonstrated elevated efficacy compared to the pan-proteasome inhibitors.[4]
| Xenograft Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Multiple Myeloma | U266B1 | This compound | 10 mg/kg, oral, once daily | Prolonged complete tumor regression |
| Bortezomib | 0.5 mg/kg, IV, twice weekly | Less efficacious than this compound | ||
| Ixazomib | 3 mg/kg, oral, twice weekly | Prolonged complete tumor regression | ||
| Multiple Myeloma | RPMI-8226 | This compound | 10 mg/kg, oral, once daily | Significant tumor growth inhibition |
| Bortezomib | 0.5 mg/kg, IV, twice weekly | Significant tumor growth inhibition | ||
| Ixazomib | 3 mg/kg, oral, twice weekly | Significant tumor growth inhibition | ||
| Multiple Myeloma | OPM-2 | This compound | 10 mg/kg, oral, once daily | Superior tumor growth inhibition |
| Bortezomib | 0.5 mg/kg, IV, twice weekly | Less efficacious than this compound | ||
| Ixazomib | 3 mg/kg, oral, twice weekly | Less efficacious than this compound | ||
| Mantle Cell Lymphoma | Granta-519 | This compound | 10 mg/kg, oral, once daily | Superior tumor growth inhibition |
| Bortezomib | 0.5 mg/kg, IV, twice weekly | Less efficacious than this compound | ||
| Ixazomib | 3 mg/kg, oral, twice weekly | Less efficacious than this compound |
Qualitative comparison based on described study outcomes.[4][5]
Triple-Negative Breast Cancer (TNBC) and Inflammatory Breast Cancer (IBC)
In a humanized SUM-149 PT xenograft model of IBC, oral administration of this compound at 10 mg/kg once daily significantly inhibited tumor growth.[3] this compound treatment also led to a reduction in M2 macrophages and an activation of tumor-infiltrating CD8+ T cells, suggesting a modulation of the tumor microenvironment.[3]
Caption: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed cancer cells in 96-well opaque-walled plates at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background luminescence measurement.
-
Compound Treatment: Add this compound or comparator compounds at various concentrations to the designated wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer to create the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells.
In Vitro Apoptosis Assay (Caspase-Glo® 3/7)
-
Cell Plating and Treatment: Plate and treat cells with this compound or other compounds as described for the viability assay.
-
Incubation: Incubate for a predetermined time (e.g., 24-72 hours) to induce apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by swirling or on a plate shaker at low speed.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
In Vivo Xenograft Studies
-
Animal Models: Female immunodeficient mice (e.g., H2d Rag2 or CB-17 SCID) are used.
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 U266B1 cells) in a suitable medium (e.g., PBS mixed with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally, typically once daily, at doses ranging from 1 to 10 mg/kg.
-
Bortezomib: Administered intravenously, typically twice weekly, at a dose of 0.5 mg/kg.
-
Ixazomib: Administered orally, typically twice weekly, at a dose of 3 mg/kg.
-
The vehicle control is administered according to the same schedule as the test articles.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). Survival analysis may also be performed.
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.
-
Conclusion
The selective LMP7 inhibitor this compound demonstrates potent anti-tumor activity in various preclinical cancer models, particularly in hematological malignancies. Its efficacy, especially in models of multiple myeloma and mantle cell lymphoma, appears to be superior to that of the broader-spectrum proteasome inhibitors bortezomib and ixazomib in certain contexts.[4][5] Furthermore, its activity in TNBC and IBC models suggests a potential role in treating solid tumors, possibly through modulation of the tumor microenvironment.[3] The high selectivity of this compound for the immunoproteasome may translate to an improved safety profile in clinical settings. The data presented in this guide support the continued investigation of this compound as a promising novel cancer therapeutic.
References
evaluating the safety profile of M3258 in comparison to older proteasome inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on developing targeted agents that offer improved efficacy and a more favorable safety profile compared to existing treatments. In the realm of proteasome inhibitors, a cornerstone in the treatment of multiple myeloma and other hematological malignancies, M3258 represents a novel, orally bioavailable agent with a distinct mechanism of action that sets it apart from its predecessors. This guide provides a comprehensive comparison of the safety profile of this compound with older, pan-proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib (B1672701), supported by available preclinical data.
Superior Selectivity: The Key to a Better Safety Profile
This compound is a highly selective and reversible inhibitor of the immunoproteasome subunit LMP7 (low molecular mass polypeptide 7), also known as β5i.[1][2][3] Unlike the constitutive proteasome, which is present in all cells, the immunoproteasome is predominantly expressed in cells of hematopoietic origin.[2] This selective targeting is the foundation of this compound's improved safety profile. Older proteasome inhibitors, including bortezomib, carfilzomib, and ixazomib, are considered pan-proteasome inhibitors, meaning they inhibit both the constitutive and immunoproteasome.[3] This lack of selectivity is believed to contribute significantly to their well-documented off-target toxicities.
The remarkable selectivity of this compound for LMP7 has been demonstrated in preclinical studies, with a greater than 600-fold selectivity for LMP7 over the corresponding subunit in the constitutive proteasome, β5. This targeted approach is anticipated to spare non-hematopoietic tissues from the effects of proteasome inhibition, thereby reducing the incidence and severity of adverse events commonly associated with older agents.
Preclinical Safety Data: A Comparative Overview
Preclinical toxicology studies in animal models have provided the first glimpse into the safety profile of this compound, revealing a more restricted and manageable spectrum of toxicities compared to pan-proteasome inhibitors.
| Adverse Event Category | This compound (Preclinical Findings) | Bortezomib (Preclinical & Clinical Findings) | Carfilzomib (Preclinical & Clinical Findings) | Ixazomib (Preclinical & Clinical Findings) |
| Hematological | Target organ toxicity limited to the lympho-hematopoietic system in rats and dogs. | Thrombocytopenia, neutropenia, anemia. | Thrombocytopenia, anemia, neutropenia. | Thrombocytopenia, neutropenia. |
| Gastrointestinal | Intestinal toxicity observed in dogs. | Nausea, diarrhea, vomiting, constipation. | Nausea, diarrhea, vomiting. | Diarrhea, nausea, vomiting. |
| Neurological | No observed effects on the peripheral or central nervous system. | Peripheral neuropathy is a key dose-limiting toxicity. | Lower incidence of peripheral neuropathy compared to bortezomib. | Peripheral neuropathy observed. |
| Cardiovascular | No functional impairments of the cardiovascular system observed in in vitro and in vivo studies. | Cases of cardiac failure have been reported. | Can cause cardiovascular adverse events, including cardiac failure and hypertension. | Cardiac events have been reported. |
| Renal | Kidneys were spared from toxicity. | Renal toxicity has been observed. | Renal toxicity has been reported. | Renal events have been observed. |
| Pulmonary | Lungs were spared from toxicity. | Pulmonary toxicity has been reported. | Dyspnea is a common adverse event. | |
| General | Favorable overall safety profile in animal studies. | Fatigue, pyrexia. | Fatigue, pyrexia. | Fatigue, rash. |
Note: The data for bortezomib, carfilzomib, and ixazomib are derived from a combination of preclinical and clinical study findings to provide a broader context of their known safety profiles.
Experimental Protocols: A Glimpse into Preclinical Safety Assessment
While specific, detailed protocols for the this compound preclinical safety studies are not publicly available, a general methodology for evaluating the safety of a novel oncology drug can be outlined based on regulatory guidelines and common practices in the field.
Representative Preclinical Toxicology Study Design:
-
Objective: To assess the potential toxicity of the investigational drug in relevant animal models and to determine a safe starting dose for human clinical trials.
-
Test System: Two mammalian species are typically used, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).
-
Dose Levels: A range of dose levels are evaluated, including a control group (vehicle only), a low-dose, a mid-dose, and a high-dose group. The high dose is intended to elicit some level of toxicity to identify target organs.
-
Route and Frequency of Administration: The route and frequency of administration in animals are designed to mimic the intended clinical use as closely as possible. For an oral agent like this compound, this would involve daily oral gavage.
-
Duration of Study: The duration of the study can range from single-dose acute toxicity studies to repeated-dose studies of varying lengths (e.g., 28-day, 90-day) to assess chronic toxicity.
-
Endpoints and Assessments:
-
Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.
-
Body Weight and Food Consumption: Measured regularly to assess general health and potential toxicity.
-
Ophthalmology: Examination of the eyes for any drug-related changes.
-
Electrocardiography (ECG): To monitor for any effects on cardiac function.
-
Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry (liver and kidney function), and urinalysis parameters.
-
Toxicokinetics: Blood samples are collected to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.
-
Gross Pathology and Organ Weights: At the end of the study, a full necropsy is performed, and the weights of major organs are recorded.
-
Histopathology: Microscopic examination of a comprehensive set of tissues from all animals to identify any cellular changes or damage.
-
Signaling Pathways and Experimental Workflows
The differential effects of this compound and pan-proteasome inhibitors on cellular signaling pathways underpin their distinct safety profiles. The following diagrams illustrate these differences and a typical workflow for evaluating proteasome inhibitor safety.
Caption: this compound's selective inhibition of the immunoproteasome in hematopoietic cells versus the broad inhibition of both immunoproteasome and constitutive proteasome by pan-PIs in all cells.
Caption: A typical workflow for the preclinical safety evaluation of a novel proteasome inhibitor before advancing to human clinical trials.
Conclusion: A Promising Future for Targeted Proteasome Inhibition
The preclinical data available for this compound strongly suggest a significantly improved safety profile compared to older, non-selective proteasome inhibitors. Its high selectivity for the immunoproteasome appears to translate into a more targeted anti-cancer effect with a reduction in the off-target toxicities that have limited the use of previous agents. While the full clinical safety profile of this compound will be defined in ongoing and future clinical trials, the preclinical evidence provides a strong rationale for its continued development and positions it as a promising next-generation therapeutic for patients with multiple myeloma and potentially other hematological malignancies. The targeted approach of this compound exemplifies a key direction in modern drug development: maximizing efficacy while minimizing harm to the patient.
References
Safety Operating Guide
Standard Operating Procedure: M3258 Disposal
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with official disposal procedures for M3258 is not publicly available. The following guidance is based on established best practices for the handling and disposal of potent, biologically active small molecule inhibitors in a laboratory setting.[1] All personnel must consult and strictly adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and regulations. This document serves as a procedural framework for safe operational use and disposal.
This compound is an orally bioavailable, potent, and selective inhibitor of the immunoproteasome subunit LMP7 (β5i), with potential antineoplastic activity.[2][3] Due to its biological potency, this compound and all associated waste must be handled as hazardous and potentially cytotoxic material.[4][5]
Quantitative Data Summary for this compound
The following table summarizes key in vitro potency and activity data for this compound based on preclinical studies.
| Parameter | Value | Cell Line / System | Notes |
| LMP7 Inhibition (IC₅₀) | 2.2 nM - 37 nM | MM.1S, U266B1, PBMCs | Potently inhibits LMP7 in human multiple myeloma cell lines and peripheral blood mononuclear cells. |
| β5 Inhibition (IC₅₀) | 2519 nM | Constitutive Proteasome | Demonstrates high selectivity for the immunoproteasome (LMP7) over the constitutive proteasome (β5). |
| Apoptosis (EC₅₀) | 420 nM | MM.1S Cells | Induces apoptosis as measured by caspase 3/7 activity. |
| Cell Viability (IC₅₀) | 367 nM | MM.1S Cells | Reduces cell viability after 96 hours of culture. |
| Ubiquitinated Proteins (EC₅₀) | 1980 nM | MM.1S Cells | Leads to the accumulation of ubiquitinated proteins, confirming interference with proteasome function. |
| Storage Conditions | -80°C (2 years), -20°C (1 year) | Stock Solution | Recommended storage for long-term stability. |
Experimental Protocols Cited
The data presented above were generated using standard preclinical laboratory methodologies.
-
Cell Viability Assay: The effect of this compound on cell viability was assessed in MM.1S multiple myeloma cells. Following a 96-hour incubation with the compound, resazurin (B115843) was added to the cell cultures. The fluorescence, which is proportional to the number of viable cells, was measured to determine the IC₅₀ value.
-
Caspase 3/7 Activity Assay: To quantify the induction of apoptosis, MM.1S cells were treated with this compound for 72 hours. The Caspase-Glo 3/7 Assay System was used to measure caspase activity, a key indicator of apoptosis, with luminescence serving as the readout.
-
Ubiquitinated Protein Accumulation: To confirm the mechanism of action, MM.1S cells were treated with this compound for 6 hours. Cell lysates were then analyzed to measure the levels of ubiquitinated proteins, providing a direct assessment of the compound's effect on proteasome function.
Step-by-Step Disposal Procedures for this compound
Adherence to these steps is critical for ensuring personnel safety and regulatory compliance. All handling of this compound and its associated waste should be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat, fully buttoned.
-
Hand Protection: Two pairs of chemical-resistant nitrile gloves.
-
Respiratory Protection: If handling the solid compound outside of a fume hood or if aerosolization is possible, a respirator may be required. Consult your institution's EHS for specific guidance.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial. Prepare designated, clearly labeled hazardous waste containers before starting work.
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., unused working solutions, cell culture media, rinsate) in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent system (e.g., DMSO, PBS), estimated concentration, and the accumulation start date.
-
Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Solid Waste:
-
Collect all materials contaminated with this compound in a designated hazardous waste container, typically a lined pail or drum. This includes:
-
Unused or expired solid this compound compound.
-
Contaminated PPE (gloves, etc.).
-
Disposable labware (pipette tips, vials, centrifuge tubes, flasks).
-
-
The container must be clearly labeled "Hazardous Waste" and specify the contents (e.g., "Solid Waste Contaminated with this compound").
-
-
Sharps Waste:
-
Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic or hazardous chemical waste.
-
Decontamination and "Empty" Container Disposal
A container that held a potent compound like this compound is not considered empty until properly decontaminated.
-
First Rinse: The initial rinse of an "empty" container (e.g., the vial the solid compound was supplied in) must be collected and disposed of as hazardous liquid waste.
-
Subsequent Rinses: After the first rinse is collected, rinse the container thoroughly with an appropriate solvent. Depending on institutional policy, subsequent rinsate may also need to be collected as hazardous waste.
-
Final Disposal: Once decontaminated, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Final Disposal Protocol
-
Storage: Store all sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
EHS Pickup: Once a waste container is full or has reached its designated accumulation time limit, arrange for its disposal through your institution's EHS department. EHS personnel are trained to handle and transport hazardous materials for final destruction.
-
Incineration: The standard and approved method for the final destruction of potent, bioactive, or cytotoxic compounds is high-temperature incineration. This ensures the complete and irreversible breakdown of the hazardous substance.
This compound Disposal Workflow
Caption: Logical workflow for the safe segregation and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
